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  • Product: 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride
  • CAS: 2098025-88-6

Core Science & Biosynthesis

Foundational

1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride molecular weight

Title: 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride: Comprehensive Physicochemical Profiling, Molecular Weight Derivation, and Synthetic Methodologies Executive Summary 1-(Pyridin-4-yl)azetidin-3-amine dihydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride: Comprehensive Physicochemical Profiling, Molecular Weight Derivation, and Synthetic Methodologies

Executive Summary

1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (CAS: 2098025-88-6) has emerged as a highly versatile building block in modern medicinal chemistry[1]. Featuring a rigid azetidine core, a basic pyridine moiety, and a primary amine, this compound provides a distinct spatial vector for drug discovery, particularly in the design of kinase inhibitors, PROTAC linkers, and GPCR ligands. This technical guide details its exact molecular weight derivation, physicochemical properties, and the rigorous experimental protocols required for its synthesis and analytical validation.

Physicochemical Profiling & Molecular Weight Derivation

The precise molecular weight of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride is 222.11 g/mol (often rounded to 222.12 g/mol depending on the specific isotopic weighting standards applied by different suppliers)[1][2]. Understanding the distinction between the free base and the dihydrochloride salt is critical for accurate stoichiometric calculations during synthesis.

Causality of the Salt Form: The free base (MW: 149.20 g/mol ) is highly polar and prone to oxidative degradation and hygroscopicity. The dihydrochloride salt is deliberately synthesized to ensure thermodynamic stability, enhance aqueous solubility, and facilitate long-term storage without degradation[3].

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride
CAS Registry Number 2098025-88-6
Molecular Formula (Salt) C8H11N3 · 2HCl (C8H13Cl2N3)
Molecular Weight (Salt) 222.12 g/mol
Molecular Formula (Base) C8H11N3
Molecular Weight (Base) 149.20 g/mol
Monoisotopic Mass (Base) 149.095 Da
Predicted [M+H]+ (LC-MS) 150.10 m/z

Structural Biology & Pharmacophore Utility

The incorporation of the azetidine ring serves a specific mechanistic purpose. Compared to flexible aliphatic linkers, the 4-membered azetidine ring restricts conformational freedom, significantly lowering the entropic penalty upon target binding. Furthermore, replacing a piperidine or pyrrolidine with an azetidine often lowers the lipophilicity (logD), thereby improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate. The pyridine-4-yl group acts as an excellent hydrogen bond acceptor, while the primary amine at the 3-position provides a versatile handle for amide coupling or reductive amination.

Synthetic Methodology & Protocol

To ensure high purity and yield, the synthesis of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride relies on a Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection.

SynthesisWorkflow SM 4-Fluoropyridine + tert-butyl azetidin-3-ylcarbamate SNAr SNAr Reaction DIPEA, NMP, 120°C SM->SNAr BocInt Boc-Protected Intermediate (C13H19N3O2) SNAr->BocInt Deprot Boc Deprotection 4M HCl in Dioxane BocInt->Deprot Product 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (MW: 222.12) Deprot->Product

Step-by-step synthetic workflow for 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride.

Protocol: Step-by-Step Synthesis

  • SNAr Coupling:

    • Charge a dry, inert reaction vessel with 4-fluoropyridine (1.0 eq) and tert-butyl azetidin-3-ylcarbamate (1.1 eq).

    • Add N-Methyl-2-pyrrolidone (NMP) as the solvent, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct generated during the substitution, driving the equilibrium forward without interfering with the nucleophile.

    • Heat the mixture to 120°C for 12 hours. Monitor via LC-MS until the starting material is consumed.

    • Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the Boc-protected intermediate.

  • Boc Deprotection & Salt Formation:

    • Dissolve the crude intermediate in minimal dichloromethane (DCM).

    • Slowly add 4M HCl in Dioxane (5.0 eq) at 0°C.

    • Causality: The anhydrous acidic environment cleanly cleaves the Boc group as isobutylene gas and CO2, while simultaneously protonating both the pyridine nitrogen and the newly liberated primary amine to form the dihydrochloride salt.

    • Stir at room temperature for 4 hours.

    • Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum to obtain 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride as a highly pure solid.

Analytical Validation (Self-Validating System)

A self-validating analytical protocol ensures that the derived molecular weight (222.12 g/mol ) matches the physical sample and confirms the exact salt stoichiometry.

AnalyticalValidation Sample Sample: C8H13Cl2N3 (MW: 222.12 g/mol) LCMS LC-MS (ESI+) Target: [M+H]+ 150.10 Sample->LCMS NMR 1H & 13C NMR (D2O) Confirm Structural Integrity Sample->NMR Titration AgNO3 Titration Quantify Chloride Content Sample->Titration Release Certificate of Analysis Batch Release LCMS->Release NMR->Release Titration->Release

Self-validating analytical workflow to confirm molecular weight and structural integrity.

Protocol: Analytical Verification

  • Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization (ESI+).

    • Rationale: The dihydrochloride salt dissociates in the LC-MS mobile phase. The mass spectrometer will only detect the ionizable free base.

    • Expected Result: A major peak at m/z 150.10 corresponding to the [M+H]+ ion of the free base (MW 149.20 + 1.008 for the proton)[4].

  • Nuclear Magnetic Resonance (NMR):

    • Method: 1H NMR in D2O.

    • Rationale: D2O is selected because the dihydrochloride salt is highly water-soluble. The acidic protons (NH3+ and pyridinium NH+) will exchange with deuterium and become invisible, simplifying the spectrum to only the carbon-bound protons of the azetidine and pyridine rings, validating the core skeleton.

  • Chloride Titration:

    • Method: Potentiometric titration with AgNO3.

    • Rationale: LC-MS and NMR confirm the organic structure but cannot quantify the exact salt stoichiometry. Titration confirms the presence of exactly two moles of chloride per mole of base, validating the 222.12 g/mol molecular weight over a monohydrochloride (185.66 g/mol ) or free base (149.20 g/mol )[5].

References

  • Title: 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3) - PubChemLite Source: uni.lu URL: [Link]

Sources

Exploratory

1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride: Structural Paradigm, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the drive to "escape from flatland" has catalyzed the adoption of sp³-rich, conformationally restricted scaffolds. Among these, the azetidine ring has emerged as a premie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the drive to "escape from flatland" has catalyzed the adoption of sp³-rich, conformationally restricted scaffolds. Among these, the azetidine ring has emerged as a premier bioisostere for piperidines and pyrrolidines, offering reduced lipophilicity, enhanced metabolic stability, and precise spatial vectorization of pharmacophores. 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (CAS: 2098025-88-6) represents a highly versatile building block that perfectly encapsulates this design philosophy. By coupling a basic, hydrogen-bond-accepting pyridine ring with a rigid azetidine core and a primary amine handle, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and enzyme inhibitors[1].

Section 1: Structural and Physicochemical Profiling

The molecular architecture of 1-(pyridin-4-yl)azetidin-3-amine is defined by two distinct domains that act synergistically during target engagement:

  • The 4-Pyridyl Motif: A planar, electron-deficient aromatic system. In kinase inhibitors, the pyridine nitrogen frequently acts as a critical hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket.

  • The 3-Aminoazetidine Core: A four-membered, sp³-hybridized ring. The azetidine constrains the spatial arrangement of the primary amine, projecting it at a highly specific angle relative to the pyridine ring. This rigidity minimizes the entropic penalty upon target binding. Furthermore, the high fraction of sp³ carbons (Fsp³) improves the overall aqueous solubility and lipophilic ligand efficiency (LLE) of the final drug candidate.

The compound is predominantly supplied and utilized as a dihydrochloride salt. This salt form is essential for preventing the oxidative degradation of the primary amine, neutralizing the basicity of the pyridine ring, and drastically improving the compound's shelf-life and solubility in polar solvents.

Table 1: Physicochemical and Molecular Properties
PropertyValue
IUPAC Name 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride
CAS Number 2098025-88-6
Molecular Formula C₈H₁₁N₃ • 2HCl
Molecular Weight 222.12 g/mol
Physical Form Solid (Powder)
InChIKey QZKCCUSYXULQMG-UHFFFAOYSA-N
H-Bond Donors 3 (from -NH₃⁺ and Pyridinium)
H-Bond Acceptors 3 (Nitrogen atoms)
Storage Conditions Room Temperature, Desiccated

Section 2: Synthetic Methodology and Validation

The synthesis of 1-(pyridin-4-yl)azetidin-3-amine relies on a classic Nucleophilic Aromatic Substitution (SₙAr) followed by acidic deprotection. The following protocol is designed as a self-validating workflow, ensuring high purity through intermediate analytical checkpoints and phase-separation purification.

Protocol: Step-by-Step Synthesis Workflow

Phase 1: Nucleophilic Aromatic Substitution (SₙAr) Rationale: The 4-position of the pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the endocyclic nitrogen. Using a polar aprotic solvent (NMP) stabilizes the highly polar Meisenheimer complex transition state, accelerating the reaction.

  • Reagent Preparation: In an oven-dried, argon-purged reaction vessel, suspend 4-chloropyridine hydrochloride (1.0 eq) and tert-butyl azetidin-3-ylcarbamate (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is required in excess to neutralize the HCl salt of the 4-chloropyridine, deprotonate the azetidine nitrogen, and scavenge the HCl generated during the substitution.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 16 hours.

  • Self-Validation (LC-MS Check): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the mass corresponding to 4-chloropyridine is entirely consumed, and the predominant peak shows the mass of the Boc-protected intermediate (m/z[M+H]⁺ = 250.1).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl to remove the NMP. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Phase 2: Deprotection and Salt Formation Rationale: Acidic cleavage of the Boc group yields the free primary amine. Utilizing anhydrous HCl in dioxane ensures that the resulting dihydrochloride salt precipitates directly out of the organic solvent, bypassing the need for complex chromatographic purification.

  • Acidic Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous 1,4-dioxane (0.2 M). Slowly add 4N HCl in 1,4-dioxane (10.0 eq) at 0 °C.

  • Maturation: Warm the solution to room temperature and stir for 4 hours. A white precipitate will begin to form as the deprotection proceeds and the dual basic centers (pyridine and primary amine) are protonated.

  • Isolation: Filter the resulting suspension under a vacuum. Wash the filter cake with cold diethyl ether to remove any residual organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride as a highly pure, free-flowing powder.

SynthesisWorkflow SM1 4-Chloropyridine Electrophile SNAr SNAr Reaction (DIPEA, NMP, 120°C) SM1->SNAr SM2 Boc-Azetidin-3-amine Nucleophile SM2->SNAr Intermediate Boc-Protected Intermediate SNAr->Intermediate LC-MS Validation Deprotect Boc Cleavage (4N HCl in Dioxane) Intermediate->Deprotect Product 1-(Pyridin-4-yl)azetidin- 3-amine 2HCl Deprotect->Product Precipitation & Filtration Deriv1 Amidation (Kinase Inhibitors) Product->Deriv1 R-COOH, HATU Deriv2 Urea Formation (GPCR Modulators) Product->Deriv2 R-NCO

Caption: Synthesis workflow and downstream derivatization of 1-(pyridin-4-yl)azetidin-3-amine.

Section 3: Applications in Drug Development and Target Engagement

The bifunctional nature of 1-(pyridin-4-yl)azetidin-3-amine makes it an ideal precursor for generating diverse chemical libraries. Its primary amine can be readily functionalized via amidation, reductive amination, or urea formation to yield highly potent therapeutic agents.

Case Study 1: Muscarinic M₄ Receptor Positive Allosteric Modulators (PAMs)

In the pursuit of novel treatments for schizophrenia and Alzheimer's disease, selectively targeting the muscarinic M₄ receptor over other subtypes (M₁-M₃, M₅) has been a major challenge. The orthosteric binding site is highly conserved across subtypes. To achieve selectivity, researchers have developed Positive Allosteric Modulators (PAMs) that bind to a less conserved allosteric pocket. Derivatives synthesized from 1-(pyridin-4-yl)azetidin-3-amine have been patented as potent M₄ PAMs[2]. The azetidine ring acts as a rigid spacer, projecting the pyridine ring into a deep hydrophobic sub-pocket while the functionalized amine interacts with the extracellular loops of the GPCR, stabilizing the active conformation of the receptor and potentiating the effects of endogenous acetylcholine.

M4Signaling ACh Acetylcholine (ACh) Orthosteric Agonist M4R Muscarinic M4 Receptor (Conformational Shift) ACh->M4R Binds Orthosteric Site PAM Azetidine-based PAM Allosteric Modulator PAM->M4R Binds Allosteric Site (Increases ACh Affinity) GiGo Gi/o Protein Activation M4R->GiGo cAMP Inhibition of Adenylate Cyclase (Decreased cAMP) GiGo->cAMP IonChannel Modulation of Ion Channels (K+ efflux, Ca2+ block) GiGo->IonChannel Outcome Reduced Neuronal Excitability (Antipsychotic Efficacy) cAMP->Outcome IonChannel->Outcome

Caption: Mechanism of action for azetidine-based M₄ receptor Positive Allosteric Modulators (PAMs).

Case Study 2: Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors

H-PGDS is a key enzyme in the production of prostaglandin D₂ (PGD₂), a lipid mediator involved in allergic and inflammatory responses, as well as muscle degenerative disorders like Duchenne muscular dystrophy. Patent literature demonstrates the use of azetidine-pyridine derivatives as potent H-PGDS inhibitors[3]. In these molecules, the primary amine of the azetidine is typically converted into an amide or urea. The rigid azetidine core ensures that the pyridine ring is optimally oriented to form a critical hydrogen bond with the catalytic machinery of the H-PGDS enzyme, effectively blocking the conversion of PGH₂ to PGD₂.

Conclusion

1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride is more than a simple reagent; it is a structural paradigm that addresses the modern demands of medicinal chemistry. By combining the target-engaging properties of a pyridine ring with the physicochemical benefits of a rigid, sp³-rich azetidine core, this building block enables the synthesis of highly efficient, metabolically stable, and selective therapeutic agents across a wide spectrum of disease indications.

References

  • Sigma-Aldrich. "1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride | CAS 2098025-88-6." Sigma-Aldrich Product Catalog.

  • Sigma-Aldrich. "Azetidin-1-yl Derivatives." Sigma-Aldrich Product Catalog. 1

  • Google Patents. "WO2018002760A1 - 5,7-dihydro-pyrrolo-pyridine derivatives for treating neurological and neurodegenerative diseases." WIPO (PCT). 2

  • Google Patents. "WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors." WIPO (PCT). 3

Sources

Foundational

The Emergence of 3-Aminoazetidine Building Blocks in Drug Discovery: A Guide to Synthesis, Application, and Strategic Value

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The four-membered azetidine ring, once a synthetic challenge, has matured into a privileged scaffold in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered azetidine ring, once a synthetic challenge, has matured into a privileged scaffold in modern medicinal chemistry.[1] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity provides a powerful tool for drug designers to optimize pharmacological and pharmacokinetic properties.[2] This guide offers a deep dive into the 3-aminoazetidine motif, a particularly valuable building block, exploring its strategic incorporation into drug candidates, synthetic accessibility, and impact across various therapeutic areas.

The Strategic Advantage of the Azetidine Core

The incorporation of an azetidine ring into a lead molecule is a deliberate strategic choice aimed at conferring specific, advantageous properties. Unlike its more flexible five-membered pyrrolidine counterpart, the strained four-membered ring restricts the conformational freedom of its substituents.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.[1]

Key benefits of integrating an azetidine scaffold include:

  • Improved Physicochemical Properties: Azetidines can increase aqueous solubility and metabolic stability when compared to larger saturated heterocycles.[1][2] The azetidine nitrogen often shows greater resistance to N-dealkylation, a common metabolic liability for many amine-containing drugs.[1]

  • Bioisosteric Replacement: The compact and rigid nature of the azetidine ring makes it an effective bioisostere for other cyclic and acyclic groups.[1] It can replace larger rings to reduce molecular weight and lipophilicity or serve as a constrained linker to optimize the spatial arrangement of key pharmacophoric elements.[1][3]

  • Access to Novel Chemical Space: The defined three-dimensional geometry of the azetidine scaffold allows medicinal chemists to explore novel chemical space, leading to new intellectual property and potentially overcoming challenges seen with more traditional scaffolds.[1]

The 3-aminoazetidine substitution pattern is particularly noteworthy as it introduces a key basic nitrogen center, a common feature in many active pharmaceutical ingredients, on this uniquely constrained scaffold. This has led to its application in a wide array of drug targets, including kinase inhibitors, G-protein coupled receptors, and neurotransmitter transporters.[4][5][6]

Synthetic Pathways to 3-Aminoazetidine Scaffolds

The growing importance of 3-aminoazetidines has driven the development of robust and scalable synthetic routes. The ability to readily access these building blocks is paramount for their widespread use in discovery campaigns.

A prevalent and versatile method for synthesizing N-substituted 3-aminoazetidines is the reductive amination of a protected azetidin-3-one precursor, such as N-Boc-azetidin-3-one. This two-step, one-pot process is amenable to parallel synthesis, allowing for the rapid generation of a library of analogues.[7]

The general workflow involves the initial formation of an enamine or iminium intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction.

G cluster_0 Reductive Amination Workflow start N-Boc-Azetidin-3-one + R1R2NH reductant Reducing Agent (e.g., NaBH(OAc)3) start->reductant Forms iminium intermediate product N-Boc-3-(R1R2-amino)azetidine reductant->product In-situ reduction deprotection Boc Deprotection (e.g., TFA or HCl) product->deprotection final_product 3-(R1R2-amino)azetidine deprotection->final_product

Caption: General workflow for synthesis via reductive amination.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of the slightly acidic conditions that can be used to promote iminium ion formation, yet it is not so reactive that it reduces the starting ketone.[7] For more challenging reactions, particularly with less reactive amines, a two-step procedure involving heating to form the intermediate followed by reduction with a stronger agent like sodium borohydride (NaBH₄) may be necessary.[7]

An alternative and highly efficient single-step method involves the nucleophilic displacement of a leaving group at the 3-position of a pre-activated azetidine ring. A common commercially available starting material for this approach is 1-benzhydryl-3-(methylsulfonyloxy)azetidine.[4][8]

The reaction proceeds by heating the activated azetidine with a primary or secondary amine, often without the need for a solvent. This "mix-and-heat" approach is robust, tolerates a wide range of functional groups, and is particularly effective for late-stage functionalization of complex molecules.[4] The bulky benzhydryl (diphenylmethyl) protecting group on the azetidine nitrogen prevents side reactions and can be readily removed via hydrogenolysis.

G cluster_1 Bioisosteric Replacement Strategy lead Lead Compound (e.g., with flexible propylamino linker) concept Bioisosteric Replacement lead->concept azetidine 3-Aminoazetidine Analogue (Constrained Linker) concept->azetidine props Improved Properties: - Rigidity - Solubility - Metabolic Stability azetidine->props

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Protocols & Analytical Methods

Method

Application Note: Utilizing 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride in Parallel Synthesis for High-Throughput Lead Discovery

Executive Summary & Structural Rationale The demand for novel, sp3 -rich, and conformationally restricted building blocks in modern medicinal chemistry has driven the widespread adoption of azetidine-containing scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The demand for novel, sp3 -rich, and conformationally restricted building blocks in modern medicinal chemistry has driven the widespread adoption of azetidine-containing scaffolds. 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (CAS: 2098025-88-6) serves as a highly versatile, privileged bifunctional building block for high-throughput parallel synthesis.

Structurally, this molecule combines a rigid, four-membered azetidine ring with a basic pyridine moiety. The primary amine at the 3-position of the azetidine is sterically accessible and primed for rapid derivatization (e.g., amidation, sulfonylation, reductive amination). Meanwhile, the pyridine ring frequently functions as a critical hinge-binding motif in kinase inhibitors. For instance, the optimization of azetidin-3-amine derivatives has been pivotal in developing isoform-selective inhibitors for c-Jun N-terminal kinase 3 (JNK3), a high-value target implicated in neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS)[1].

Biological Context: Targeting the JNK3 Kinase Pathway

To understand the utility of this scaffold, it is essential to contextualize its role in drug design. The pyridine nitrogen acts as a potent hydrogen-bond acceptor, anchoring the molecule to the ATP-binding pocket (hinge region) of kinases. The rigid azetidine ring projects the subsequent functional groups (added via parallel synthesis) into the solvent-exposed or selectivity pockets of the kinase[1].

Pathway Stress Cellular Stress / ROS MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K JNK3 JNK3 (MAPK10) MAP2K->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Apo Neurodegeneration / ALS cJun->Apo Inhibitor Azetidin-3-amine Derived Inhibitor Inhibitor->JNK3

JNK3 signaling pathway and targeted inhibition by azetidine-derived compounds.

Physicochemical Properties & Parallel Synthesis Workflows

In high-throughput library generation, building blocks must exhibit predictable reactivity and high solubility. The dihydrochloride salt form of 1-(Pyridin-4-yl)azetidin-3-amine ensures long-term bench stability (preventing premature oxidation of the primary amine) and excellent solubility in polar aprotic solvents (DMSO, DMF) upon neutralization[2]. Recent advances in chemoselective amination demonstrate that parallel synthesis using azetidin-3-amines can reliably generate ultra-large chemical spaces (e.g., the 6.67-billion compound REAL space) with synthesis success rates averaging ~76%[3][4].

Workflow A 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride B In situ Free-Basing (3.5 eq DIPEA) A->B C Amidation (R-COOH, HATU) B->C D Sulfonylation (R-SO2Cl) B->D E Amide Library (High Fsp3) C->E F Sulfonamide Library (REAL Space) D->F

Parallel synthesis workflow for 1-(Pyridin-4-yl)azetidin-3-amine library generation.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints to confirm intermediate states before proceeding to resource-intensive purification steps.

Protocol A: High-Throughput Amide Library Generation

Causality & Rationale: HATU is selected as the coupling agent over EDC/HOBt due to its superior kinetics, which minimizes epimerization and side reactions in automated liquid handlers. An excess of N,N-Diisopropylethylamine (DIPEA) (3.5 equivalents) is mandatory: 2.0 eq to neutralize the dihydrochloride salt, and 1.5 eq to act as an acid scavenger during the electrophilic coupling.

  • Stock Preparation: Prepare a 0.2 M solution of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride in anhydrous DMF. Add 3.5 eq of DIPEA and vortex for 10 minutes to ensure complete liberation of the free base.

  • Reagent Dispensing: To a 96-well block containing diverse carboxylic acids (0.12 mmol, 1.2 eq per well), dispense 0.6 mL of a 0.2 M HATU solution in DMF (0.12 mmol, 1.2 eq). Allow pre-activation for 5 minutes.

  • Coupling: Dispense 0.5 mL of the amine stock solution (0.10 mmol) into each well. Seal the block and agitate at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 1 µL aliquot from 4 diagonal control wells. Dilute in 100 µL of MeOH and inject into an LC-MS. Validation metric: The complete disappearance of the parent amine mass ( [M+H]+=150.10 ) and the appearance of the target amide mass confirms coupling efficiency. Do not proceed to scavenging unless conversion is >85%.

  • Scavenging: Add 3.0 eq of PS-Isocyanate resin (to scavenge unreacted amine) and 3.0 eq of PS-Trisamine resin (to scavenge unreacted acid/HATU byproducts). Agitate for 12 hours, filter, and concentrate the filtrate in vacuo.

Protocol B: Chemoselective Sulfonylation

Causality & Rationale: Sulfonyl chlorides are highly reactive but prone to rapid hydrolysis. Anhydrous acetonitrile (MeCN) is utilized instead of DMF to minimize moisture retention and facilitate easier solvent evaporation post-reaction[3].

  • Reaction Assembly: In a dry 96-well plate, combine 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (0.10 mmol) and DIPEA (0.35 mmol, 3.5 eq) in 1.0 mL of anhydrous MeCN.

  • Electrophile Addition: Add the respective sulfonyl chlorides (0.12 mmol, 1.2 eq) to the wells. Seal and agitate at room temperature for 16 hours.

  • Self-Validation Checkpoint: Evaporate the solvent from a control well under a nitrogen stream, reconstitute in 1 mL DMSO, and analyze via LC-MS. Validation metric: Confirm the presence of the sulfonamide product and the absence of sulfonic acid (hydrolysis byproduct).

  • Purification: Evaporate the entire block under reduced pressure. Dissolve the crude residues in DMSO (1 mL), filter through a 0.45 µm PTFE plate, and subject to mass-directed preparative HPLC.

Quantitative Data & Analytics Summary

The following table summarizes the expected performance metrics when utilizing 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride across different parallel synthesis transformations, based on validated high-throughput campaigns[3][4].

Reaction TypeReagents & CatalystsBase / Solvent SystemTime / TempExpected Isolated YieldTarget Purity (LC-MS)
Amidation R-COOH (1.2 eq), HATU (1.2 eq)DIPEA (3.5 eq) / DMF4 h / 25 °C70 - 85%> 90%
Sulfonylation R-SO 2​ Cl (1.2 eq)DIPEA (3.5 eq) / MeCN16 h / 25 °C65 - 80%> 85%
Reductive Amination R-CHO (1.5 eq), NaBH(OAc) 3​ (2.0 eq)TEA (2.0 eq) / DCE12 h / 25 °C50 - 70%> 80%

Sources

Application

protocol for N-acylation of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride

Application Note: Highly Selective N-Acylation of 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride Executive Summary & Mechanistic Rationale The azetidine ring has emerged as a highly valuable, conformationally restricte...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Selective N-Acylation of 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride

Executive Summary & Mechanistic Rationale

The azetidine ring has emerged as a highly valuable, conformationally restricted scaffold in modern medicinal chemistry and CNS-focused drug discovery ()[1]. Functionalizing these strained heterocycles requires precise control over reaction conditions. This protocol details the selective N-acylation of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride , a bifunctional building block supplied as a stable dihydrochloride salt ()[2].

The Causality of Selectivity: A common concern when acylating diamines is regioselectivity. However, in this specific substrate, the N1 azetidine nitrogen is directly conjugated to a 4-pyridyl group. The strong electron-withdrawing nature of the pyridine ring delocalizes the N1 lone pair via resonance, drastically reducing its basicity and nucleophilicity. Consequently, the primary aliphatic amine at the C3 position is exclusively reactive. This intrinsic electronic differentiation allows for highly regioselective C3 N-acylation without the need for transient protecting groups.

The Role of the Dihydrochloride Salt: The substrate is supplied as a dihydrochloride salt to prevent oxidative degradation and improve shelf life. Both the pyridine nitrogen and the C3 primary amine are protonated. To initiate the coupling, a sterically hindered organic base—specifically N,N-Diisopropylethylamine (DIPEA)—must be used. DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against highly reactive acylating agents ().

Workflow Visualization

AzetidineAcylation Salt 1-(Pyridin-4-yl)azetidin- 3-amine 2HCl Base Neutralization (DIPEA, 3.5-4.0 eq) Salt->Base Freebasing Coupling C3 N-Acylation (0°C to RT) Base->Coupling Nucleophile ActiveEster Activated Acyl (R-COCl or HATU) ActiveEster->Coupling Electrophile Product Purified Amide Target Coupling->Product Workup/Purification

Workflow for the selective C3 N-acylation of the azetidine scaffold.

Protocol Architectures

Depending on the nature of your acylating agent, select Method A for simple, commercially available acyl chlorides, or Method B for complex, chiral, or sterically hindered carboxylic acids.

Method A: Direct Acyl Chloride Coupling

Optimized for fast reaction kinetics and simple aliphatic/aromatic acyl groups.

  • Substrate Suspension: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Low temperatures prevent exothermic degradation and suppress trace di-acylation.

  • Freebasing: Add DIPEA (3.5 eq) dropwise. The suspension will gradually clarify as the dihydrochloride salt is neutralized into the soluble freebase.

  • Electrophile Addition: Dissolve the acyl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (10% MeOH in DCM) or LC-MS ()[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: HATU-Mediated Carboxylic Acid Coupling

Optimized to prevent epimerization of chiral α-centers and accommodate sensitive functional groups.

  • Pre-Activation: In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add DIPEA (2.0 eq) and stir at room temperature for 15–20 minutes. Causality: Pre-activation forms the reactive OAt ester. If the amine is added before activation, HATU can react directly with the primary amine to form a dead-end guanidinium byproduct ().

  • Substrate Preparation: In a separate vial, suspend the azetidine dihydrochloride salt (1.0 eq) in DMF and neutralize with DIPEA (2.5 eq).

  • Coupling: Transfer the freebase solution to the flask containing the pre-activated acid.

  • Propagation: Stir the mixture at room temperature for 4–16 hours under N₂.

  • Workup: Dilute the mixture with a large volume of Ethyl Acetate (EtOAc). Wash the organic phase sequentially with 5% aqueous LiCl (three times, to partition the DMF into the aqueous phase), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Comparative Quantitative Data

The following table summarizes the expected operational metrics for both methodologies to aid in route selection:

ParameterMethod A (Acyl Chloride)Method B (HATU / Acid)
Optimal Substrates Simple, stable aliphatic/aromatic groupsComplex, chiral, or sterically hindered acids
Typical Yield 85% – 95%75% – 90%
Reaction Time 1 – 2 hours4 – 16 hours
Solvent System DCMDMF or DCM/DMF mixture
Byproduct Profile Minimal (DIPEA·HCl)Tetramethylurea, HOAt (requires rigorous washing)
Epimerization Risk High (Avoid for chiral α-centers)Very Low (Stabilized by OAt intermediate)

Self-Validating System: In-Process and Final QC

To ensure the protocol has succeeded and the integrity of the azetidine scaffold is maintained, the workflow must be validated against the following analytical checkpoints:

  • Reaction Monitoring (LC-MS): The starting dihydrochloride salt is highly polar. LC-MS analysis of the starting material will show a strong signal at m/z 150 [M+H]⁺ corresponding to the free amine. Upon successful acylation, this peak must completely disappear, replaced by the target mass.

  • Structural Verification (¹H NMR Causality): The defining diagnostic shift in the ¹H NMR spectrum is the C3 methine proton of the azetidine ring. In the unreacted free amine, this proton typically resonates around 3.8–4.0 ppm . Upon N-acylation, the strong electron-withdrawing nature of the newly formed amide carbonyl deshields this proton, shifting it significantly downfield to 4.6–4.9 ppm .

  • Regioselectivity Check: The pyridine aromatic protons (typically appearing as two doublets around ~6.5 ppm and ~8.2 ppm) should remain largely unshifted. If significant downfield shifting is observed in the pyridine region, it indicates over-acylation and the formation of an unstable N-acylpyridinium species, signaling that excess acylating agent or insufficient base was used.

References

  • Lowe, J. T., et al. (2012). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries." Journal of Organic Chemistry, 77(17), 7187–7211. Verified URL:[Link][1]

Sources

Method

Introduction: The Strategic Value of the 1-(Pyridin-4-yl)azetidin-3-amine Scaffold

An Application Guide to Palladium-Catalyzed Cross-Coupling with 1-(Pyridin-4-yl)azetidin-3-amine In contemporary medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentle...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling with 1-(Pyridin-4-yl)azetidin-3-amine

In contemporary medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as privileged structural motifs.[1][2] Their inherent ring strain and well-defined three-dimensional geometry offer a unique vector for exploring chemical space, often leading to enhanced solubility, metabolic stability, and receptor affinity compared to more flexible or larger ring systems.[2][3]

The specific scaffold, 1-(Pyridin-4-yl)azetidin-3-amine, represents a confluence of desirable features: the metabolically robust and conformationally restricted azetidine core, a versatile primary amine for further functionalization, and the pyridyl moiety, a common hydrogen bond acceptor in drug-receptor interactions. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and modular platform for derivatizing the primary amine of this scaffold, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][5]

This document serves as a comprehensive technical guide for researchers, providing detailed protocols and expert insights into the successful execution of palladium-catalyzed C-N cross-coupling reactions with 1-(Pyridin-4-yl)azetidin-3-amine. We will delve into the mechanistic underpinnings, critical experimental parameters, and robust protocols designed to navigate the specific challenges posed by this heteroaromatic substrate.

Mechanistic Rationale and Key Experimental Considerations

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C(aryl)-N bonds.[4] The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

G pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(X)) pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Amine Coordination amido_complex Amido Complex (Ar-Pd(II)L₂(NRR')) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Coupled Product) reagents Ar-X (Aryl Halide) amine R₂NH (1-(Pyridin-4-yl)azetidin-3-amine) amine->amine_complex base Base (-HX) base->amine_complex

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • The Challenge of Pyridine Coordination: The Lewis basic nitrogen of the pyridyl ring can competitively coordinate to the palladium center, potentially sequestering the active catalyst and impeding the catalytic cycle.[6] This is the primary challenge when working with this substrate.

    • Solution: The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) is critical.[7] These bulky ligands create a coordinatively saturated and sterically demanding environment around the palladium, which favors the productive oxidative addition and reductive elimination steps over non-productive pyridine binding.

  • Selection of Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are effective.[8] Pd(II) precursors are reduced in situ to the active Pd(0) catalyst. For reproducibility, pre-formed palladium-ligand complexes, known as precatalysts (e.g., RuPhos G3), are often preferred as they are more stable and provide a consistent 1:1 palladium-to-ligand ratio.

  • The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate.[8] Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[9] The choice of base can significantly impact reaction efficiency and should be screened for optimal performance. LHMDS has been noted to sometimes have a beneficial, pseudo-protecting effect on sensitive functional groups.[9]

  • Solvent Choice: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are standard. They effectively dissolve the reactants and catalyst system while remaining inert under the reaction conditions.

Experimental Protocols: Buchwald-Hartwig Amination

This section provides a detailed, step-by-step methodology for the C-N cross-coupling of 1-(Pyridin-4-yl)azetidin-3-amine with various aryl halides.

Safety Precautions: Palladium catalysts, phosphine ligands, and strong bases are hazardous. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) as the catalyst system is oxygen-sensitive.

Figure 2: Standard experimental workflow for palladium-catalyzed cross-coupling.

Materials:

  • 1-(Pyridin-4-yl)azetidin-3-amine (or its dihydrochloride salt)

  • Aryl Halide (Bromide or Chloride)

  • Palladium Precatalyst (e.g., RuPhos G3) or Pd₂(dba)₃

  • Ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu, KOtBu, or LHMDS)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

General Protocol:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), palladium precatalyst (see Table 1 for loading), and base (1.5-2.0 equiv.). Note: If using a Pd(0) source and separate ligand, they are added at this stage.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-(Pyridin-4-yl)azetidin-3-amine (1.1-1.2 equiv.). If using the dihydrochloride salt, an additional 2.2-2.4 equivalents of base must be added to neutralize the HCl.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.1 M concentration relative to the aryl halide) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the specified temperature (see Table 1) for the designated time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Optimized Conditions and Reaction Scope

The following tables summarize recommended starting conditions and the expected scope for the coupling reaction. Optimization may be required for specific substrates.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition for Aryl BromidesCondition for Aryl ChloridesRationale
Pd Precatalyst RuPhos G3 (1-2 mol%)BrettPhos G3 (2-4 mol%)Aryl chlorides require more active, sterically demanding catalyst systems for efficient oxidative addition.[7]
Ligand RuPhos (1.2-2.4 mol%)BrettPhos (2.4-4.8 mol%)Matched to the precatalyst for optimal performance.
Base NaOtBu (1.5 equiv.)LHMDS (2.0 equiv.)Stronger bases are often needed for less reactive aryl chlorides.
Solvent Toluene1,4-DioxaneDioxane's higher boiling point can be advantageous for sluggish reactions.
Temperature 100-110 °C110-120 °CHigher temperatures are generally required to activate C-Cl bonds.
Time 4-16 hours12-24 hoursReaction times vary based on substrate reactivity.

Table 2: Representative Scope with Various Aryl Bromides

EntryAryl Bromide PartnerExpected Yield RangeNotes
14-Bromoanisole85-95%Electron-rich aryl halides are generally excellent coupling partners.
24-Bromobenzonitrile75-90%Electron-poor systems are also highly effective.
32-Bromotoluene70-85%Steric hindrance at the ortho position may slightly reduce yields.
43-Bromopyridine65-80%Heteroaromatic substrates can be more challenging but are feasible with appropriate ligand choice.
51-Bromo-4-(trifluoromethyl)benzene80-95%Strongly electron-withdrawing groups facilitate the reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Catalyst inhibition by pyridine.1. Ensure a rigorously inert atmosphere; use fresh, high-purity reagents.2. Screen alternative bases (e.g., KOtBu, LHMDS).3. Increase catalyst/ligand loading; switch to a more sterically hindered ligand like BrettPhos.
Hydrodehalogenation Side Product Presence of water; β-hydride elimination pathway is competitive.Use rigorously anhydrous solvents; ensure the base is anhydrous. A different ligand/base combination may disfavor this pathway.
Complex Mixture of Products Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and increase the reaction time. Confirm the stability of starting materials under the reaction conditions.

Conclusion

The 1-(Pyridin-4-yl)azetidin-3-amine scaffold is a valuable building block for medicinal chemistry programs. Its successful functionalization via palladium-catalyzed Buchwald-Hartwig amination is readily achievable with careful attention to experimental detail. The use of modern, sterically demanding biarylphosphine ligands is essential to overcome potential catalyst inhibition by the pyridine moiety. The protocols and guidelines presented herein provide a robust starting point for researchers to confidently and efficiently synthesize novel derivatives, accelerating the drug discovery process.

References

  • BenchChem (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors. BenchChem.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2007). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synlett, 2007(13), 2079-2081. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Ji, Y., et al. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, 84(20), 13184–13191. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zorko, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5979-6030. Available at: [Link]

  • Zymanczyk-Duda, E., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(1), 110-116. Available at: [Link]

Sources

Application

Application Note: Incorporating 1-(Pyridin-4-yl)azetidin-3-amine into PROTAC Linkers for Enhanced Rigidity and Pharmacokinetics

Introduction & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to selectively degrade target proteins. A critical determinant of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to selectively degrade target proteins. A critical determinant of PROTAC efficacy is the linker connecting the target-binding ligand (warhead) and the E3 ligase-recruiting ligand. Historically, flexible polyethylene glycol (PEG) or alkyl chains were utilized to span the distance between the two proteins. However, these highly flexible linkers often incur a massive entropic penalty ( ΔS ) upon the formation of the ternary complex (Target–PROTAC–E3) and are highly susceptible to oxidative metabolism.

Recent structure-activity relationship (SAR) studies demonstrate that incorporating rigid azaheterocycles—such as azetidines—into PROTAC linkers significantly enhances metabolic stability, cellular permeability, and degradation potency by pre-organizing the molecule into a productive conformation[1]. Furthermore, the substitution of flexible chains with azetidines increases ring strain and overall linker rigidity, which has been shown to augment tissue retention and improve pharmacokinetic profiles[2]. In silico and in vitro degradation data confirm that rigid linkers with an optimized length can drive potent target degradation with high cooperativity[3].

Within this context, 1-(Pyridin-4-yl)azetidin-3-amine emerges as a highly modular, dual-purpose building block for advanced PROTAC engineering.

The Dual-Motif Advantage
  • Azetidine Rigidity : The strained 4-membered azetidine ring restricts the conformational ensemble of the linker. This rigidification reduces the entropic cost of ternary complex formation, favoring the thermodynamics of protein-protein interactions.

  • Pyridine Functionality : The pyridine ring serves a dual purpose. It can act directly as a hinge-binding pharmacophore for kinase targets (e.g., AURKA, ROCK) or serve as a basic moiety to modulate the topological polar surface area (TPSA) and lipophilicity (logD). With a pKa of ~5.2, the pyridine nitrogen remains largely unprotonated at physiological pH (7.4) to allow membrane permeation, but can become protonated in acidic compartments (like lysosomes), potentially mitigating efflux pump clearance.

Thermodynamic and Pharmacokinetic Impact

Causality behind experimental choices: When designing PROTACs, the "hook" (attachment point) chemistry dictates the synthetic feasibility and stability of the final molecule. The primary amine at the 3-position of the azetidine provides an ideal, unhindered nucleophile for standard amide coupling with carboxylate-functionalized E3 ligands (e.g., CRBN or VHL ligands extended with a short spacer). The resulting amide bond is highly stable, and the adjacent azetidine ring sterically shields it from rapid proteolytic cleavage in vivo.

Data Presentation: Physicochemical Profiling

The table below summarizes the theoretical and observed advantages of replacing a standard flexible PEG linker with an azetidine-pyridine rigidified linker in a model Kinase-PROTAC system.

Linker ArchetypeConformational FlexibilityEntropic Penalty ( ΔS )Plasma Stability (T 1/2​ )Permeability (P app​ )Target Degradation (DC 50​ )
Standard PEG 3​ HighHigh~2.5 HoursModerate45 nM
Piperazine-Alkyl ModerateModerate~4.0 HoursModerate18 nM
Azetidine-Pyridine Low (Rigid) Low >8.0 Hours High <5 nM

Note: Data represents aggregated trends observed in rigidified AURKA and AR PROTAC degraders[1][3].

Experimental Protocol: Synthesis of a Rigidified PROTAC

This protocol details the coupling of 1-(pyridin-4-yl)azetidin-3-amine to a VHL-recruiting ligand (e.g., VHL-PEG 1​ -COOH) to generate a functionalized warhead-linker-E3 conjugate. This is a self-validating system: the use of HATU ensures rapid activation, while LC-MS monitoring provides real-time confirmation of the intermediate active ester and final product formation.

Materials & Reagents
  • 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (1.0 eq)

  • VHL-ligand-linker-COOH (1.0 eq)

  • HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate] (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (5.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Preparation & Solubilization : In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the VHL-ligand-linker-COOH (0.1 mmol, 1.0 eq) in anhydrous DMF (2.0 mL) under a nitrogen atmosphere.

  • Carboxylate Activation : Add HATU (0.12 mmol, 1.2 eq) to the solution, followed by DIPEA (0.3 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes.

    • Expert Insight: Pre-activation is critical. It ensures that the carboxylic acid is fully converted to the highly reactive O7-azabenzotriazole ester before the amine is introduced, minimizing the risk of side reactions or epimerization of the chiral centers on the VHL ligand.

  • Amine Coupling : Add 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (0.1 mmol, 1.0 eq) to the reaction mixture. Immediately add an additional portion of DIPEA (0.2 mmol, 2.0 eq).

    • Expert Insight: The extra DIPEA is strictly required to neutralize the dihydrochloride salt of the azetidine building block, liberating the free base of the primary amine for nucleophilic attack.

  • Reaction Monitoring : Stir the reaction at room temperature for 2–4 hours. Monitor the reaction progress via LC-MS. The primary amine of the azetidine is highly nucleophilic; look for the disappearance of the active ester mass and the appearance of the desired PROTAC mass [M+H] + .

  • Quenching and Extraction : Once complete, quench the reaction by adding cold distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude product via preparative HPLC using a C18 column (Gradient: 10-90% Acetonitrile in Water supplemented with 0.1% TFA over 30 minutes). Lyophilize the pure fractions to obtain the PROTAC as a TFA salt.

Mechanistic Visualizations

PROTAC_Workflow A 1-(Pyridin-4-yl)azetidin-3-amine (Rigid Module) C Amide Coupling (HATU, DIPEA) A->C B E3 Ligand-Linker-COOH (CRBN/VHL) B->C D PROTAC Molecule (Target-Linker-E3) C->D E Ternary Complex Formation D->E F Target Ubiquitination & Degradation E->F

Workflow for synthesizing and evaluating PROTACs using 1-(pyridin-4-yl)azetidin-3-amine.

Thermodynamics Flexible Flexible PEG Linker High Conformational Space Penalty High Entropic Penalty (ΔS) During Ternary Complex Flexible->Penalty Rigid Azetidine-Pyridine Linker Restricted Conformation Favorable Lower Entropic Penalty (ΔS) Enhanced Cooperativity Rigid->Favorable Degradation1 Sub-optimal Degradation Penalty->Degradation1 Degradation2 Potent Target Degradation Favorable->Degradation2

Thermodynamic comparison of flexible versus rigid azetidine-based PROTAC linkers.

References

  • Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation in Neuroblastoma National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Expanding the Scope of PROTACs: Opportunities and Challenges in Topical Delivery National Center for Biotechnology Information (PMC) URL:[Link][2]

  • In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor MDPI URL:[Link][3]

Sources

Method

Application Note: 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride in Fragment-Based Drug Discovery (FBDD)

Executive Summary The evolution of Fragment-Based Drug Discovery (FBDD) has necessitated a paradigm shift from highly planar, sp²-hybridized heterocycles to sp³-enriched, three-dimensional (3D) scaffolds[1]. 1-(Pyridin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of Fragment-Based Drug Discovery (FBDD) has necessitated a paradigm shift from highly planar, sp²-hybridized heterocycles to sp³-enriched, three-dimensional (3D) scaffolds[1]. 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride represents a highly optimized, Rule of Three (Ro3) compliant fragment designed to address the "flatland" problem in modern drug discovery. By combining the aromatic interaction potential of a pyridine ring with the conformational rigidity of an azetidine core, this fragment offers predefined spatial orientation, reducing the entropic penalty upon target binding[2]. This application note provides a comprehensive, causality-driven guide to deploying this specific fragment across biophysical screening and hit-to-lead elaboration workflows.

Molecular Rationale: Escaping "Flatland"

The historical reliance on planar fragments often leads to optimized leads with poor physicochemical properties and high attrition rates. Azetidines serve as a privileged compromise between chemical stability and strong molecular rigidity[3].

  • The Azetidine Core: As the smallest chemically stable nitrogen-containing saturated heterocycle, azetidine restricts conformational flexibility[2]. It projects the primary amine out of the plane of the pyridine ring, providing a distinct 3D exit vector for synthetic elaboration[4].

  • The Pyridine Ring: Acts as a robust hydrogen-bond acceptor and participates in π

    π or cation- π stacking within hydrophobic protein pockets.
  • The Primary Amine: Serves as both a critical hydrogen-bond donor for target engagement and a highly reactive synthetic handle for downstream hit-to-lead growth.

Physicochemical Profiling

To ensure high ligand efficiency (LE), fragments must strictly adhere to the Rule of Three (Ro3). 1-(Pyridin-4-yl)azetidin-3-amine perfectly aligns with these parameters, ensuring optimal physicochemical space for subsequent molecular weight inflation during lead optimization.

Table 1: Ro3 Compliance & Physicochemical Properties (Free Base Equivalent)

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight (MW) 149.19 Da 300 DaHigh ligand efficiency; ample room for fragment growing.
Calculated LogP (cLogP) ~0.5 3High aqueous solubility; minimizes non-specific hydrophobic binding.
H-Bond Donors (HBD) 2 3Primary amine provides directed donor interactions.
H-Bond Acceptors (HBA) 3 3Pyridine and azetidine nitrogens act as versatile acceptors.
Rotatable Bonds 2 3Low entropic penalty upon binding due to structural rigidity.
Polar Surface Area (PSA) ~51 Ų 60 ŲExcellent membrane permeability profile for downstream leads.

The Dihydrochloride Advantage: Causality in Biophysical Screening

FBDD relies heavily on sensitive biophysical methods to identify low-affinity hits (K d​ in the high μ M to mM range)[5]. Consequently, screening must be conducted at high fragment concentrations (0.5 mM – 50 mM).

The dihydrochloride salt form of 1-(Pyridin-4-yl)azetidin-3-amine is a deliberate design choice. The free base possesses two basic centers (the primary amine and the pyridine nitrogen). Protonation of both centers yields a salt with exceptional aqueous solubility.

  • Causality: Poorly soluble fragments cause false positives in Surface Plasmon Resonance (SPR) due to bulk refractive index shifts from micro-precipitation, and false negatives in NMR due to insufficient dissolved concentration. The dihydrochloride salt ensures complete dissolution in aqueous buffers, maintaining the thermodynamic integrity of the screening assay.

FBDD Triage Workflow

FBDD_Workflow A 1-(Pyridin-4-yl)azetidin-3-amine Library Formulation B Primary Biophysical Screen (STD-NMR / WaterLOGSY) A->B Aqueous Buffer (>1 mM) C Orthogonal Validation (SPR / ITC) B->C Hit Triage (Kd > 100 µM) D Structural Resolution (X-ray Crystallography Soaking) C->D Validated Binders E Hit-to-Lead Elaboration (3D Vector Growth) D->E Spatial Coordinates

Caption: FBDD Triage Workflow for 1-(Pyridin-4-yl)azetidin-3-amine.

Detailed Experimental Protocols

Protocol A: Fragment Stock Preparation & Quality Control

The integrity of the fragment stock is the foundation of a trustworthy FBDD campaign.

  • Solvent Selection: Weigh 15.0 mg of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride. Dissolve in 1.0 mL of 100% anhydrous d6-DMSO to create a ~67.5 mM master stock. (Alternatively, D 2​ O can be used if DMSO is incompatible with the target protein).

  • Homogenization: Sonicate the solution for 5 minutes at room temperature.

  • Self-Validation Checkpoint (QC): Acquire a 1D 1 H-NMR spectrum of the stock spiked with a known concentration of TSP (Trimethylsilylpropanoic acid).

    • Validation: Integrate the distinct pyridine aromatic protons (e.g., ~8.2 ppm and ~6.8 ppm) against the TSP standard to verify the exact active concentration. Assess the baseline for broad peaks indicating aggregation or degradation.

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR detects magnetization transfer from the target protein to the bound fragment.

  • Sample Preparation: Prepare a 500 μ L NMR sample containing 10 μ M target protein and 1.0 mM fragment (100-fold ligand excess) in deuterated phosphate-buffered saline (PBS, pH 7.4, 10% D 2​ O).

  • Data Acquisition:

    • Apply on-resonance irradiation at the protein envelope (e.g., -0.5 ppm or 0 ppm) where no ligand protons resonate.

    • Set the saturation time to 2.0 seconds.

  • Self-Validation Checkpoint (Control):

    • Validation: Always acquire an off-resonance control spectrum irradiated at -30 ppm. Subtract the on-resonance spectrum from the off-resonance spectrum. If the fragment's pyridine or azetidine peaks appear in the difference spectrum, binding is confirmed. If peaks appear when the protein is absent, the ligand is being directly excited (false positive), requiring adjustment of the irradiation frequency.

Protocol C: High-Concentration X-ray Crystal Soaking

Due to low initial affinity, structural resolution requires driving the equilibrium toward the bound state via extreme fragment concentrations.

  • Soaking Solution: Prepare a soaking drop containing 20–50 mM of the fragment dissolved in the exact crystallization mother liquor.

  • Crystal Transfer: Using a micro-loop, transfer apo-protein crystals into the soaking drop. Incubate for 1 to 24 hours depending on crystal tolerance.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol or PEG) that also contains 20-50 mM of the fragment.

  • Self-Validation Checkpoint (Diffraction Integrity):

    • Validation: High concentrations of the dihydrochloride salt can alter the pH or ionic strength of the drop, potentially cracking the crystal. Always soak a control crystal in mother liquor containing an equivalent concentration of NaCl and DMSO. If the control crystal diffracts well but the fragment-soaked crystal does not, the loss of resolution is due to specific fragment-induced conformational changes rather than generalized solvent shock.

Hit-to-Lead: 3D Vector Elaboration

Once binding is structurally validated, the fragment must be grown. The primary amine of the azetidine ring is an ideal synthetic handle for rapid parallel chemistry, allowing exploration of 3D space[4].

Elaboration_Pathways Core Core Fragment 1-(Pyridin-4-yl)azetidin-3-amine Amide Amidation (Vector 1: Primary Amine) Core->Amide R-COCl / Coupling Agents Urea Urea Formation (Vector 1: Primary Amine) Core->Urea R-NCO RedAm Reductive Amination (Vector 1: Primary Amine) Core->RedAm R-CHO / NaBH(OAc)3 Pyridine C-H Functionalization (Vector 2: Pyridine Ring) Core->Pyridine Ir-cat Borylation / Cross-Coupling

Caption: Synthetic Elaboration Pathways for 3D Vector Growth.

  • Amidation & Urea Formation: Rapidly probes hydrogen-bonding networks in adjacent sub-pockets.

  • Reductive Amination: Maintains the basicity of the nitrogen while extending the scaffold into lipophilic pockets.

  • C-H Functionalization: The pyridine ring can be directly functionalized via Iridium-catalyzed C-H borylation followed by Suzuki coupling to access orthogonal vectors without disrupting the primary amine interaction.

Summary of Screening Parameters

Table 2: Recommended Biophysical Screening Parameters

ModalityRecommended Fragment Conc.Protein Conc.Buffer ConsiderationsKey Readout
Ligand-Observed NMR 0.5 – 2.0 mM10 – 20 μ M10% D 2​ O, no protonated solventsMagnetization transfer (STD/WaterLOGSY)
SPR 0.1 – 1.0 mMImmobilizedExact DMSO matching (e.g., 2% v/v)Dose-dependent steady-state affinity (K d​ )
X-ray Soaking 10.0 – 50.0 mMCrystal latticepH monitoring (due to HCl salt)Electron density in the active site

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 1-(Pyridin-4-yl)azetidin-3-amine Derivatives

Welcome to the Technical Support Center. As drug development increasingly incorporates highly polar, nitrogen-rich privileged scaffolds, the purification of azetidine-pyridine derivatives has become a common bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly incorporates highly polar, nitrogen-rich privileged scaffolds, the purification of azetidine-pyridine derivatives has become a common bottleneck. This guide is engineered for scientists and researchers, providing causality-driven troubleshooting, quantitative chromatographic strategies, and self-validating protocols for the isolation of 1-(Pyridin-4-yl)azetidin-3-amine derivatives.

Physicochemical Profiling & Causality

To purify 1-(Pyridin-4-yl)azetidin-3-amine successfully, you must first understand its electronic distribution. This molecule is a di-basic system with highly divergent pKa values:

  • Primary Amine (C3 of Azetidine): Highly basic, fully aliphatic (pKa ~10.5).

  • Pyridine Nitrogen: Moderately basic (pKa ~5.2).

  • Azetidine Nitrogen (N1): Uniquely, the lone pair on this nitrogen delocalizes into the electron-deficient pyridine ring via resonance (forming a 4-aminopyridine-like conjugated system). This dramatically reduces its basicity, meaning it rarely protonates under standard chromatographic conditions.

The Causality of Chromatographic Failure: During standard reverse-phase or normal-phase chromatography at near-neutral pH, the molecule exists in a mixed ionization state. The highly basic primary amine acts as a strong nucleophile and hydrogen-bond donor, leading to severe secondary interactions with acidic silanol groups (Si-OH) on silica surfaces. This causes irreversible adsorption, peak tailing, and poor mass recovery 1.

Troubleshooting & FAQs

Q: My compound streaks completely down the TLC plate and I lose >50% of my yield on standard normal-phase silica. How do I fix this? A: This is a classic symptom of silanol-amine binding. You must neutralize the acidic sites on the silica. Solution: Pre-treat your silica column with 1-5% Triethylamine (TEA) or use amine-functionalized silica. TEA acts as a sacrificial base, competitively binding to the silanols so your azetidine derivative partitions based on polarity rather than ionic affinity.

Q: My RP-HPLC fractions show a broad, tailing peak that co-elutes with impurities. How do I sharpen the peak? A: The mixed ionization state of the di-basic system is causing multiple retention mechanisms. Solution: Force the molecule into a single, uniform ionization state. Use 0.1% Trifluoroacetic acid (TFA) in your mobile phase (pH ~2) to fully protonate both the primary amine and the pyridine nitrogen. This forms a stable +2 ion pair with trifluoroacetate, eluting as a sharp, Gaussian peak 2.

Q: The purified free base turns into a dark, viscous oil after a few days on the bench. Is it degrading? A: Yes. Electron-rich aminopyridine systems are prone to air oxidation and degradation. Solution: The free base should only be considered a transient intermediate. Immediately upon isolation, convert it to a stable crystalline salt (e.g., dihydrochloride or ditrifluoroacetate) and store it under argon at -20°C.

Quantitative Chromatographic Strategy Matrix

Below is a comparative summary of the most effective purification strategies for this scaffold.

Purification MethodStationary PhaseMobile PhaseTypical Recovery (%)Target Impurity RemovedRf / Retention Time Impact
SCX Catch-and-Release Sulfonic Acid (SCX-2)Load: MeOH. Elute: 2N NH 3​ in MeOH85 - 95%Neutral & Acidic ByproductsN/A (On/Off Elution)
Normal Phase (Modified) Amine-functionalized SilicaDCM / MeOH (90:10)70 - 80%Structurally similar aminesRf ~0.3 (Sharp spot)
RP-HPLC (Low pH) C18 (End-capped)H 2​ O / MeCN + 0.1% TFA60 - 75%Isomers & Trace impuritiesRt shifts earlier (Ionized)

Standard Operating Procedures (SOPs)

Protocol A: SCX-2 "Catch-and-Release" Purification

Strong Cation Exchange (SCX) is highly authoritative for isolating basic azetidines from complex reaction matrices 3.

  • Conditioning: Wash a pre-packed SCX-2 cartridge (e.g., 10g size for 1g crude) with 3 Column Volumes (CV) of Methanol.

  • Loading: Dissolve the crude 1-(Pyridin-4-yl)azetidin-3-amine in a minimal amount of Methanol (or DCM/MeOH if solubility is poor) and load it onto the cartridge.

    • Causality: The basic nitrogens protonate and bind ionically to the stationary phase's sulfonate groups.

  • Washing: Wash the column with 3 CV of Methanol. Discard the wash.

    • Causality: Neutral and acidic impurities lack ionic affinity and are flushed out.

  • Elution: Elute the target compound using 2 CV of 2N Ammonia in Methanol.

    • Causality: The strong ammonia base deprotonates the target molecule, breaking the ionic interaction and releasing the free base.

  • Isolation: Evaporate the eluent under reduced pressure to yield the purified free base.

  • Self-Validation Check: Spot the Methanol wash and the Ammonia eluent on a TLC plate. Stain with Ninhydrin and heat. The Methanol wash must be Ninhydrin-negative, while the Ammonia eluent will turn deep purple, validating that the primary amine was successfully retained and subsequently released.

Protocol B: Dihydrochloride Salt Formation

To ensure long-term stability, the free base must be converted to a dihydrochloride salt.

  • Dissolution: Dissolve the freshly purified free base in a minimal amount of anhydrous Tetrahydrofuran (THF) or Diethyl Ether under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0°C. Dropwise, add exactly 2.1 equivalents of 4M HCl in Dioxane under vigorous stirring.

    • Causality: 2.1 equivalents ensure complete protonation of both the primary amine and the pyridine nitrogen without leaving a massive acidic excess that could degrade the azetidine ring.

  • Crystallization: Stir for 30 minutes at 0°C. A white to off-white precipitate will form.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen. Wash with cold anhydrous ether and dry under high vacuum for 12 hours.

  • Self-Validation Check: Dissolve a 5 mg aliquot of the resulting solid in D 2​ O and run a 1 H-NMR. Compare it to the free base in CDCl 3​ . You will observe a significant downfield shift (~0.5 - 0.8 ppm) of the pyridine aromatic protons, definitively validating the protonation of the pyridine ring and the formation of the salt.

Purification Workflow Visualization

PurificationWorkflow A Crude 1-(Pyridin-4-yl) azetidin-3-amine B Purity < 80%? (High Neutral Impurities) A->B C SCX-2 Chromatography (Catch & Release) B->C Yes D RP-HPLC (0.1% TFA) (High Resolution) B->D No E Free Base Isolation (Unstable Oil) C->E D->E F Salt Formation (HCl in Dioxane) E->F G Pure Dihydrochloride Salt (Stable Solid) F->G

Figure 1: Purification and salt isolation workflow for 1-(Pyridin-4-yl)azetidin-3-amine.

References

  • BenchChem Technical Support Team. "Technical Support Center: Purifying Basic Amines via Column Chromatography." BenchChem, 2025.
  • A Journey through Scaffolds: "Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Journal of Medicinal Chemistry, ACS Publications, 2026.
  • A Single-Step Synthesis of Azetidine-3-amines.The Journal of Organic Chemistry, PubMed/ChemRxiv, 2020.

Sources

Optimization

Technical Support Center: Optimizing Reactions with 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride

Welcome to the technical support hub for 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide practical, experience-driven advice to help you navigate common challenges and optimize your reaction conditions. This is not just a list of steps; it's a troubleshooting manual built on understanding the chemical principles behind the protocols.

Introduction: The Value and Challenges of a Strained Heterocycle

1-(Pyridin-4-yl)azetidin-3-amine is a valuable scaffold in drug discovery. The strained four-membered azetidine ring offers a rigid, three-dimensional exit vector, which can be crucial for achieving high ligand efficiency and optimizing pharmacokinetic properties.[1] However, this inherent ring strain, while synthetically useful, also presents stability challenges.[1][2] Furthermore, the presence of two basic nitrogen atoms (the azetidine and the pyridine) and its formulation as a dihydrochloride salt necessitates careful planning for successful reactions.

This guide will address the most common questions and issues, from handling the salt to troubleshooting complex coupling reactions and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction isn't working. I added the 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride salt directly to my standard amide coupling protocol. What's wrong?

This is the most common issue encountered. The starting material is a dihydrochloride salt . This means both the primary amine on the azetidine ring and the pyridine nitrogen are protonated. In this state, the primary amine is not nucleophilic and will not react with an activated carboxylic acid or other electrophiles.

Core Problem: The amine must be in its free base form to be reactive.

Solution: You must perform a "base liberation" or "free-basing" step before or in situ during your reaction. This involves adding a suitable base to neutralize the HCl salts.

Troubleshooting the Free Base Liberation:

  • Insufficient Base: You need at least two equivalents of base to neutralize the dihydrochloride. In practice, using a slight excess (2.1-2.5 equivalents) is recommended, especially if your reaction generates additional acid.

  • Incorrect Base Choice:

    • For in situ liberation (in the reaction flask): Use a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These will not compete with your primary amine nucleophile.[3]

    • For isolation of the free base (workup): A biphasic mixture with an inorganic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) is effective.[4][5] Avoid strong bases like NaOH if possible, as they can potentially promote ring-opening of the strained azetidine, although azetidines are generally more stable than aziridines.[2]

  • Confirmation of Liberation: Before proceeding with your reaction, you can spot the free base on a TLC plate. It will have a different Rf value than the highly polar salt, which typically stays at the baseline.

Q2: I'm seeing low yields and multiple byproducts in my amide coupling reaction. How can I optimize this?

Amide coupling is the most frequent application for this amine. Low yields often trace back to either incomplete free base liberation (see Q1) or suboptimal coupling conditions.

Troubleshooting Workflow for Amide Coupling

start Low Amide Coupling Yield check_freebase Is Free Base Fully Liberated? (Check with 2.1-2.5 eq. base) start->check_freebase check_freebase->start No, re-run liberation coupling_reagent Evaluate Coupling Reagent check_freebase->coupling_reagent Yes temp_solvent Optimize Temperature & Solvent coupling_reagent->temp_solvent stoichiometry Check Stoichiometry temp_solvent->stoichiometry purification Purification Issues? stoichiometry->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low amide coupling yield.

  • Coupling Reagent Choice: The choice of coupling reagent is critical. For a primary amine like this, most standard reagents should work, but efficiency can vary.[6][7]

    • Carbodiimides (EDC, DIC): These are cost-effective but often require an additive like HOBt or HOAt to suppress racemization of the carboxylic acid and improve efficiency.[7]

    • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are generally more powerful and faster.[6][8] HATU is often a go-to reagent for difficult couplings. They are more expensive but can significantly improve yields.

  • Solvent: A polar aprotic solvent like DMF or NMP is standard. Ensure it is anhydrous, as water can hydrolyze the activated acid intermediate.[9]

  • Temperature: Most couplings are run at 0 °C to room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial, but monitor carefully for decomposition. Azetidines are strained but generally stable to moderate heat.[2][10]

  • Side Reactions:

    • Double Acylation: While less common with the azetidine nitrogen, it's a theoretical possibility. Ensure you are not using a large excess of the activated acid.

    • Reaction on Pyridine Nitrogen: The pyridine nitrogen is significantly less nucleophilic than the primary amine and is unlikely to react under standard amide coupling conditions.

Coupling ReagentProsConsRecommended Base (for in situ use)
EDC/HOBt Cost-effective, water-soluble byproducts.Slower, may require an additive.DIPEA, TEA
HATU Very fast, high yielding, good for hindered substrates.Expensive, can be moisture sensitive.DIPEA (preferred)
PyBOP Effective, similar to HBTU.Byproducts can be difficult to remove.DIPEA, TEA
Q3: My product is very polar and difficult to purify by column chromatography. What are the best practices?

The presence of the pyridine ring and the amide bond makes the resulting products quite polar, leading to purification challenges.

Core Problem: The basic nitrogen atoms interact strongly with the acidic silica gel, causing streaking and poor separation.[11]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. This "masks" the acidic silanol groups on the silica gel, improving peak shape.[9][11]

    • Start with 0.5-1% triethylamine (TEA) in your ethyl acetate/hexane or dichloromethane/methanol mobile phase.

    • Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of your mobile phase system (e.g., a gradient of 0-10% of this mixture in DCM).

  • Alternative Stationary Phases: If silica gel fails, consider other options.

    • Amine-functionalized silica: This is an excellent, albeit more expensive, option that provides a basic surface, minimizing the problematic acid-base interactions.[11]

    • Alumina (basic or neutral): Can be effective for very basic compounds.

  • Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble, reverse-phase HPLC or flash chromatography using a water/acetonitrile or water/methanol gradient (often with a TFA or formic acid modifier) is a powerful purification method.

  • Salt Formation/Recrystallization: If your product is crystalline, consider forming a salt (e.g., with HCl or another acid) and purifying it by recrystallization.[12]

Q4: I'm concerned about the stability of the azetidine ring. Under what conditions might it open?

While more stable than aziridines, the ~25 kcal/mol of ring strain in azetidines makes them susceptible to ring-opening under certain conditions.[13][14]

Conditions to Monitor:

  • Strongly Acidic Conditions: Protonation of the azetidine nitrogen activates the ring towards nucleophilic attack.[1][13] Prolonged exposure to strong acids (e.g., concentrated HCl, TFA at high temperatures) can lead to decomposition or ring-opening, especially if a nucleophile is present.[1][15]

  • Lewis Acids: Strong Lewis acids can coordinate to the nitrogen and catalyze ring-opening.[15][16] Be cautious when using Lewis acids in subsequent reaction steps.

  • Reductive Conditions: Certain hydrogenation conditions (e.g., high-pressure H₂ with aggressive catalysts) can potentially cleave the C-N bonds.

In general, under standard amide coupling, reductive amination, and purification conditions (pH > 4), the N-(pyridin-4-yl)azetidine core is robust. The electron-withdrawing nature of the pyridine ring can also influence the basicity and stability of the azetidine nitrogen.[1]

Key Experimental Protocols

Protocol 1: In-Situ Free Base Liberation for Amide Coupling

This protocol describes the generation of the free amine in the reaction vessel immediately before the coupling step.

  • Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate vial, dissolve 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (1.05 eq) in a minimum amount of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the vial containing the amine salt. Stir for 5-10 minutes.

  • Coupling: Slowly add the amine/DIPEA solution to the cold carboxylic acid/HATU solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by LC-MS or TLC.

  • Workup: Proceed with a standard aqueous workup and extraction.

Caption: Workflow for in-situ amide coupling.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]

  • A Solvent-Free Base Liberation of a Tertiary Aminoalkyl Halide by Flow Chemistry. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Outline a general procedure for the separation of amines from neutral compounds. Filo. Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Highly Efficient Enrichment of Heterocyclic Aromatic Amines in Meat Products Using the Magnetic Metal—Organic Framework Fe3O4@MOF-545-AMSA. MDPI. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods (RSC Publishing). Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food Science and Technology. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC - NIH. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Amide Synthesis with Coupling Reagents. Scribd. Available at: [Link]

  • Troubleshooting amine plants. ResearchGate. Available at: [Link]

  • Amine Reactivity. MSU chemistry. Available at: [Link]

  • 6.4: Polar Reactions. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Amine Dihydrochloride Salt Hygroscopicity

Welcome to the Advanced Technical Support Center for pharmaceutical salt development. As highly polar entities, amine dihydrochloride salts offer exceptional aqueous solubility but often present severe hygroscopicity cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for pharmaceutical salt development. As highly polar entities, amine dihydrochloride salts offer exceptional aqueous solubility but often present severe hygroscopicity challenges. This guide is designed for researchers and drug development professionals to troubleshoot, characterize, and mitigate moisture sorption issues in dihydrochloride APIs.

Q1: Why do amine dihydrochloride salts exhibit such aggressive hygroscopicity compared to mono-salts or free bases?

The Causality: The aggressive moisture uptake of amine dihydrochloride salts is rooted in the thermodynamics of their crystal lattice and the high polarity of the chloride counterions. Mineral acid salts, particularly hydrochlorides, are highly polar and generate a low microenvironmental pH. The presence of two chloride ions per API molecule creates multiple, highly active hydrogen-bond acceptor sites.

Mechanistically, the surface of hydrochloride salts can thermodynamically induce the dissociation of atmospheric water molecules, leading to localized ion solvation even at relative humidities (RH) where bulk dissolution is unfavorable[1]. Once the critical relative humidity (CRH) of the salt is breached, the salt undergoes deliquescence—absorbing enough moisture from the air to dissolve into an aqueous solution, which can rapidly accelerate hydrolytic degradation.

Q2: What is the most reliable protocol for characterizing the moisture sorption profile of a new dihydrochloride candidate?

The Solution: Dynamic Vapor Sorption (DVS) is the gold standard for characterizing API hygroscopicity. It provides precise, continuous gravimetric analysis of moisture uptake and desorption, highlighting the exact RH levels that induce phase changes[2].

Self-Validating DVS Methodology: To ensure data integrity, every DVS run must be treated as a self-validating system where mass equilibrium dictates the progression of the experiment, rather than arbitrary time limits.

  • Sample Preparation & Loading: Transfer 10–20 mg of the crystalline amine dihydrochloride salt into a tared quartz or aluminum sample pan. Causality: Perform this rapid transfer inside a dry-box or under a dry nitrogen stream to prevent premature ambient moisture absorption, which would skew the baseline mass.

  • Baseline Establishment (Initial Drying): Expose the sample to 0% RH at 25°C with a nitrogen carrier gas flow (e.g., 200 sccm). Maintain these conditions until the mass change rate ( dm/dt ) is less than 0.001% wt/min for a minimum of 10 minutes[3]. Causality: This establishes the true anhydrous baseline mass ( m0​ ) required for accurate percentage weight gain calculations.

  • Sorption Isotherm Cycle: Stepwise increase the RH from 0% to 90% in 10% increments. At each step, the system must hold the humidity constant until equilibrium is reached ( dm/dt<0.001% wt/min, maximum 3 hours per step) before advancing to the next RH level[4].

  • Desorption Isotherm Cycle: Reverse the process, decreasing the RH from 90% back to 0% in 10% increments, utilizing the exact same equilibrium criteria.

  • Orthogonal Verification: Immediately upon completion, analyze the recovered sample using X-ray Powder Diffraction (XRPD). Causality: DVS only measures mass change; XRPD validates whether that mass change resulted in a structural phase change (e.g., anhydrous to hydrate conversion) or mere surface adsorption[2].

Quantitative Hygroscopicity Classification Based on the DVS equilibrium data at 25°C and 80% RH, classify your dihydrochloride salt using the following standardized parameters[2]:

Hygroscopicity ClassMoisture Uptake at 25°C / 80% RHPhysical & Handling Implications
Non-hygroscopic < 0.2% (w/w)Stable under ambient conditions; standard packaging is sufficient.
Slightly hygroscopic 0.2% – 2.0% (w/w)Requires humidity-controlled manufacturing environments (e.g., < 40% RH).
Hygroscopic 2.0% – 15.0% (w/w)High deliquescence risk; mandates dry-nitrogen handling and desiccant packaging.
Very hygroscopic > 15.0% (w/w)Extreme deliquescence risk; necessitates solid-state redesign (e.g., solvate/hydrate formation).
Q3: Our dihydrochloride salt deliquesces at >60% RH. What solid-state strategies can mitigate this without losing the solubility benefits of the salt?

The Solution: When a dihydrochloride salt is unacceptably hygroscopic, you must alter the solid-state thermodynamics to lower the free energy of the crystal lattice relative to the hydrated state.

  • Hydrate or Solvate Isolation: The most effective strategy is to deliberately crystallize the API as a stable hydrate or solvate. By introducing water or solvent molecules into the crystal lattice during crystallization, the highly active hydrogen-bonding sites on the chloride ions are pre-occupied[5]. This significantly reduces the thermodynamic driving force for further atmospheric moisture sorption, effectively "capping" the hygroscopicity while maintaining the intrinsic solubility advantages of the dihydrochloride form[5].

  • Polymorph Screening: Different polymorphs of the same salt exhibit different lattice energies. Screening for a more thermodynamically stable polymorph (typically indicated by a higher melting point and lower intrinsic solubility) increases the activation energy required for atmospheric moisture to disrupt the lattice.

HygroscopicityMitigation A Hygroscopic Amine Dihydrochloride B Solid-State Modification A->B C Formulation Controls A->C D Stable Hydrate/ Solvate Isolation B->D Block Cl- H-bonds E Polymorph Screening B->E Maximize Lattice Energy F Moisture-Scavenging Excipients C->F Lower Water Activity G Dry Granulation Processing C->G Avoid Aqueous Binders

Workflow for mitigating API hygroscopicity via solid-state modification and formulation controls.

Q4: How does excipient compatibility influence the stability of a hygroscopic amine dihydrochloride salt in the final formulation?

The Causality: In a solid dosage form, the API does not exist in a vacuum; it is in intimate contact with excipients that dictate the microenvironmental water activity ( aw​ ). Excipients can act as either moisture scavengers or moisture donors.

If a highly hygroscopic dihydrochloride salt is formulated with excipients containing loosely bound water (e.g., certain starches or standard microcrystalline cellulose), moisture will migrate from the excipient to the API. This moisture transfer triggers localized microenvironmental dissolution. Because dihydrochloride salts generate a highly acidic microenvironment upon dissolution, this localized moisture can catalyze rapid hydrolytic degradation of the API.

Mitigation Protocol:

  • Excipient Selection: Select excipients with inherently low water activity and high moisture-scavenging capabilities (e.g., anhydrous dibasic calcium phosphate or specialized mesoporous silica).

  • Process Engineering: Avoid aqueous wet granulation entirely. Utilize dry granulation (roller compaction) or direct compression workflows under tightly controlled environmental humidity (< 30% RH).

  • Packaging: Implement protective primary packaging (e.g., cold-form foil-foil blisters with integrated desiccants) to maintain the macro-environment strictly below the salt's Critical Relative Humidity (CRH).

References
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - nih.gov -

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - tandfonline.com -4

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - pharmaexcipients.com - 3

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization - ardena.com - 2

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - purdue.edu - 1

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - rsc.org - 5

Sources

Optimization

Technical Support Center: Boc-Deprotection Strategies for 3-Aminoazetidine Precursors

Welcome to the Technical Support Center for sp³-rich scaffold synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and downstream coupling of 3-aminoazetidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sp³-rich scaffold synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and downstream coupling of 3-aminoazetidines. These highly strained, polar, and volatile building blocks are incredibly valuable in modern drug discovery, but they require precise handling.

Standard Boc-deprotection protocols often fail here because they do not account for the unique physical chemistry of the 4-membered azetidine ring. This guide is designed to move you away from trial-and-error chemistry by explaining the causality behind these failures and providing self-validating protocols to ensure your success.

Strategic Decision Matrix

Before opening a bottle of acid, you must determine the physical state required for your next step. Isolating the free base of 3-aminoazetidine is notoriously difficult due to its high water solubility and volatility. Therefore, the choice of acid dictates the salt form you will carry forward.

DecisionTree Start Boc-3-aminoazetidine Deprotection Q1 Need to isolate intermediate as a solid? Start->Q1 HCl Use 4M HCl in Dioxane (Yields stable HCl salt) Q1->HCl Yes Q2 Acid-sensitive groups present? Q1->Q2 No TFA Use 20-50% TFA in DCM (Yields TFA salt, often oily) Q2->TFA No InSitu Consider orthogonal protection (e.g., Fmoc or Cbz) Q2->InSitu Yes

Decision matrix for selecting the optimal Boc deprotection strategy for 3-aminoazetidines.

Quantitative Comparison: TFA vs. HCl

The two most common reagents for Boc removal are Trifluoroacetic acid (TFA) and Hydrogen chloride (HCl). While both effectively cleave the Boc group, they exhibit notable differences in reaction kinetics, handling properties, and the resulting salt form[1].

Parameter4M HCl in Dioxane20–50% TFA in DCM
Typical Reaction Time 30 – 60 minutes[1]30 minutes – 2 hours[1],[2]
Product Salt Form Hydrochloride (HCl) saltTrifluoroacetate (TFA) salt
Physical State Usually a crystalline solid[1]Often a hygroscopic oil[1]
Volatility Risk Low (stable solid network)High (if over-evaporated on rotovap)
Downstream Coupling Excellent (minimal interference)Moderate (residual TFA can cap amines)
Ring-Opening Risk Very Low (strictly anhydrous)Low (if kept at room temperature)

Mechanistic Pitfalls: Deprotection vs. Degradation

The causality behind low yields often stems from the intrinsic ~26 kcal/mol ring strain of the azetidine core. When exposed to harsh aqueous acids or elevated temperatures, the protonated intermediate is highly susceptible to nucleophilic attack, leading to irreversible ring opening.

Mechanism Boc N-Boc-3-aminoazetidine Protonated Protonated Intermediate Boc->Protonated Acid (H+) Product 3-aminoazetidine Salt (Desired Product) Protonated->Product - Isobutylene, - CO2 (Anhydrous, RT) Degradation Acyclic Amino Alcohol (Ring-Opened Byproduct) Protonated->Degradation Heat / Aqueous Acid (Nucleophilic attack)

Mechanistic pathway showing successful Boc deprotection versus strain-induced ring opening.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in physical and chemical checks so you can verify the reaction's success in real-time without relying solely on end-point LC-MS.

Protocol A: Anhydrous HCl in Dioxane (Preferred for Solid Isolation)

This method is highly recommended if you need to store the intermediate or require accurate stoichiometric weighing for downstream reductive aminations or couplings[3].

  • Dissolution: Dissolve the Boc-protected 3-aminoazetidine in a minimal amount of anhydrous DCM or methanol (e.g., 0.1 M).

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture or insoluble impurities that will trap the starting material.

  • Acid Addition: Add 5–10 equivalents of 4M HCl in 1,4-dioxane dropwise at room temperature[1].

    • Validation Check: Within 15–30 minutes, a white precipitate should begin to form. This is the highly polar azetidine di-HCl salt crashing out of the less polar solvent mixture, physically confirming the deprotection is occurring.

  • Monitoring: Stir for 30–60 minutes.

    • Validation Check: Do not use UV-based HPLC alone, as aliphatic azetidines lack chromophores. Spot the reaction on a TLC plate and stain with Ninhydrin; a bright purple spot at the baseline confirms the presence of the primary/secondary amine.

  • Isolation: Isolate the product via vacuum filtration and wash the filter cake with cold anhydrous diethyl ether[1].

    • Validation Check: The resulting solid should be free-flowing. If it rapidly turns gummy, it is absorbing atmospheric moisture. Immediately transfer it to a vacuum desiccator.

Protocol B: TFA in DCM (Preferred for In-Situ Liquid Handling)

This method is ideal for high-throughput synthesis where the crude salt will be immediately subjected to amide coupling in the same flask.

  • Reaction: Dissolve the substrate in anhydrous DCM. Cool to 0 °C, then add 20–50% (v/v) TFA dropwise[1]. Warm to room temperature.

    • Validation Check: Gas evolution (CO₂ and isobutylene) should be visible immediately. The cessation of bubbling is your primary physical indicator that the cleavage is nearing completion.

  • Concentration: Stir for 30–120 minutes until complete, then remove the solvent under reduced pressure[2].

    • Validation Check: Ensure the rotovap water bath does not exceed 30 °C. Excessive heat combined with concentrated TFA will trigger ring-opening degradation.

  • In-Situ Neutralization: Do not attempt an aqueous basic workup. Instead, dissolve the resulting oily TFA salt directly in your next reaction solvent (e.g., DMF or DCM) and add 3–5 equivalents of an organic base like DIPEA.

    • Validation Check: Spot the organic solution onto a piece of moistened pH paper. It must read pH > 8 to ensure the azetidine nitrogen is fully deprotonated and nucleophilic for the subsequent coupling step.

Troubleshooting FAQs

Q: Why is my yield <10% after neutralizing with NaOH and extracting with DCM? Causality: The deprotected free base of 3-aminoazetidine has a very low molecular weight (~72 g/mol ) and is a di-amine. When you neutralize with aqueous NaOH[4], the free base remains highly partitioned in the aqueous layer due to extreme polarity. Furthermore, it is volatile and easily lost during rotovap evaporation. Solution: Avoid aqueous basic workups entirely. Isolate the product as an HCl salt via precipitation, or use the crude TFA salt directly in your next coupling reaction with an excess of organic base (e.g., DIPEA)[3].

Q: My LC-MS shows a mass corresponding to +18 Da (water addition). What happened? Causality: The 4-membered azetidine ring possesses significant ring strain. Exposing the molecule to harsh aqueous acidic conditions (e.g., boiling 1N HCl)[4] promotes nucleophilic attack by water, leading to hydrolytic ring-opening and the formation of an acyclic amino alcohol. Solution: Switch to strictly anhydrous conditions, such as 4M HCl in dioxane at room temperature[1], to prevent hydrolytic ring-opening.

Q: Can I use thermal deprotection to avoid acid entirely and protect my ester bonds? Causality: While thermal deprotection (heating under vacuum to ~190 °C) is a known method for certain robust Boc-protected amines[2], the thermal instability and high volatility of the 3-aminoazetidine scaffold make this approach highly prone to complete mass loss and degradation. Solution: Stick to mild, room-temperature acidic deprotection. If ester hydrolysis is a concern, anhydrous HCl in EtOAc or Dioxane provides excellent deprotection without breaking ester bonds, though it may require longer reaction times (up to 6 hours) compared to TFA[2].

References

  • [4] Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC (nih.gov) URL:

  • [1] A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem URL:

  • [3] Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC (nih.gov) URL:

  • [2] How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate URL:

Sources

Troubleshooting

challenges in the scale-up synthesis of azetidine-containing compounds

Welcome to the Technical Support Center for the Scale-Up Synthesis of Azetidine-Containing Compounds. Azetidines—four-membered nitrogen heterocycles—are highly privileged motifs in modern drug discovery, frequently deplo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Scale-Up Synthesis of Azetidine-Containing Compounds.

Azetidines—four-membered nitrogen heterocycles—are highly privileged motifs in modern drug discovery, frequently deployed to improve metabolic stability, modulate molecular rigidity, and enhance ligand efficiency. However, transitioning azetidine synthesis from milligram-scale medicinal chemistry to multigram or kilogram process chemistry introduces severe thermodynamic and kinetic hurdles.

This guide is engineered for process chemists and researchers. It bypasses basic theory to directly address the root causes of scale-up failures, providing field-validated troubleshooting strategies and scalable methodologies.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My azetidine product degrades during acidic workup or reversed-phase HPLC. How can I prevent this? The Causality: Azetidines possess a massive ring strain of approximately 25.4 kcal/mol[1]. When the azetidine nitrogen is protonated under acidic conditions, the electrophilicity of the adjacent carbons spikes, making the ring highly susceptible to nucleophilic attack. If your molecule contains a pendant nucleophile (such as an amide group), it will undergo a rapid, acid-mediated intramolecular ring-opening decomposition[2]. The Solution: You must modulate the pKa​ of the azetidine nitrogen to prevent protonation at your working pH. For instance, replacing an N-phenyl substituent with an N-pyridyl group significantly lowers the pKa​ of the azetidine nitrogen (due to the stronger basicity of the pyridyl nitrogen absorbing the primary protonation). This prevents azetidine N-protonation at low pH (e.g., pH 1.8), drastically increasing the half-life and stability of the compound during acidic processing[3].

Q2: During the cyclization of 1,3-amino halides, I am getting low yields and a thick, intractable crude mixture. What is going wrong? The Causality: The formation of a four-membered ring is kinetically and entropically disfavored compared to five- or six-membered rings. In batch reactors at high concentrations, the bimolecular reaction (intermolecular nucleophilic attack) outpaces the unimolecular reaction (intramolecular cyclization), leading to extensive polymerization and oligomer formation[4]. The Solution: Employ high-dilution conditions to kinetically favor unimolecular cyclization. If high dilution is not viable for your volumetric scale-up constraints, transition the step to a continuous-flow reactor. Flow chemistry provides superior mass and heat transfer, accelerating the intramolecular N-cyclization while strictly suppressing bimolecular oligomerization[5].

Q3: Synthesizing 3-substituted azetidines requires too many linear steps and chromatographic purifications. Is there a more scalable route? The Causality: Traditional routes rely on the condensation of 1,3-bis-electrophiles with amines, which often requires multiple protection/deprotection steps and yields inseparable diastereomers[6]. The Solution: Utilize the strain-release chemistry of 1-azabicyclo[1.1.0]butane (ABB). ABB can be synthesized on a gram scale from cheap starting materials and acts as a highly reactive bicyclic template. It undergoes rapid, one-pot sequential intramolecular aminations to form 1,3-disubstituted azetidines (such as 3-haloazetidines), entirely bypassing the need for complex acyclic precursors and minimizing chromatographic bottlenecks[7].

Section 2: Mechanistic Visualizations

To successfully scale azetidine chemistry, one must understand the competing pathways that dictate yield and stability.

Mechanism of acid-mediated azetidine ring-opening and prevention via pKa modulation.

Comparison of batch vs. continuous-flow modalities for azetidinium salt scale-up.

Section 3: Quantitative Data on Nitrogen Heterocycles

Understanding the thermodynamic landscape of your intermediate is critical for selecting the right reagents and purification strategies. The table below summarizes the core properties driving the reactivity of saturated nitrogen heterocycles.

HeterocycleRing SizeRing Strain (kcal/mol)Approx. pKa​ (Conjugate Acid)Primary Scale-Up Challenge
Aziridine 327.7~8.0Extreme toxicity, highly exothermic ring-opening.
Azetidine 425.4~11.2Acid-mediated decomposition and polymerization[1].
Pyrrolidine 55.8~11.3Generally stable; standard process handling applies.

Section 4: Validated Experimental Protocols

Protocol A: Continuous-Flow Synthesis of Azetidinium Salts[5]

This protocol utilizes a continuous-flow setup to safely scale the highly exothermic epoxide aminolysis and subsequent N-cyclization, avoiding the hazardous dropwise addition of epichlorohydrin required in batch.

  • System Preparation: Equip a continuous-flow reactor with a perfluoroalkoxy (PFA) tubing coil (e.g., 10 mL internal volume). Set the reactor temperature to 60 °C.

  • Reagent Preparation: Prepare a 0.5 M solution of the secondary amine and a 0.6 M solution of epichlorohydrin. Critical Choice: Use a polar protic solvent (e.g., H2​O or EtOH) rather than aprotic solvents (like acetonitrile or hexane). Polar protic solvents stabilize the transition state of the SN​2 intramolecular cyclization, increasing yields from ~11% to >71%[5].

  • Flow Execution: Pump the two solutions through a T-mixer into the heated reactor coil. Adjust the flow rates to achieve a residence time of exactly 60 minutes.

  • Collection & Validation: Collect the output stream in a receiving flask.

  • Self-Validation Check: Remove the solvent via rotary evaporation. Analyze the crude by 1H NMR; a successful flow process will show near-quantitative conversion with no broad polymeric baseline signals, allowing the azetidinium salt to be used directly without chromatography[5].

Protocol B: Gram-Scale Synthesis of 3-Haloazetidines via Strain-Release[7]

This protocol leverages 1-azabicyclo[1.1.0]butane (ABB) to rapidly generate functionalized azetidines without relying on linear 1,3-bis-electrophile condensations.

  • ABB Activation: Dissolve 1-azabicyclo[1.1.0]butane (1.0 equiv, synthesized from commercially available precursors) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reactor to 0 °C.

  • Electrophilic Addition: Slowly add the desired electrophile (e.g., a chloroformate or sulfonyl chloride, 1.1 equiv) to activate the highly strained bicyclic system. Stir for 30 minutes.

  • Nucleophilic Trapping: Introduce a halide source (e.g., tetrabutylammonium halide or an alkali metal halide if using a co-solvent) to execute the strain-release ring opening. Allow the reaction to warm to room temperature and stir until complete consumption of the intermediate is observed.

  • Isolation: Quench with saturated aqueous NaHCO3​ . Extract the highly polar azetidine product using a mixture of EtOAc/Isopropanol (3:1) to overcome its high water solubility.

  • Self-Validation Check: Confirm the regioselective formation of the 1,3-disubstituted azetidine via 13C NMR. The characteristic shift of the C3 carbon bound to the halide will confirm successful strain-release over undesired acyclic fragmentation[7].

References

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. National Center for Biotechnology Information (PMC).[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.[Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar / Arkivoc.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry (ACS).[Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of the Pyridinyl Moiety: A Comparative Analysis of 1-(pyridin-4-yl)azetidin-3-amine in Drug Discovery

A Senior Application Scientist's Guide to a Privileged Scaffold In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged" scaffold, prized for its ability to impart favorable physic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged" scaffold, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This four-membered saturated heterocycle offers a unique blend of structural rigidity and three-dimensional character, which can enhance binding affinity to biological targets and improve metabolic stability.[2][3] Among the various substituted azetidines, the 3-aminoazetidine core is a particularly valuable building block, providing a versatile handle for further chemical modification. This guide offers a comparative analysis of 1-(pyridin-4-yl)azetidin-3-amine, a key building block in contemporary drug discovery, with other N-substituted 3-aminoazetidines, supported by experimental data and detailed protocols.

The Influence of the N-Substituent on Physicochemical Properties

The substituent on the azetidine nitrogen plays a crucial role in modulating the overall properties of the molecule, including its basicity (pKa), lipophilicity (logP), and aqueous solubility. These parameters are critical for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.

The introduction of a pyridinyl group, as in 1-(pyridin-4-yl)azetidin-3-amine, significantly influences these properties compared to other N-aryl or N-alkyl analogs. The pyridine ring, being a nitrogen-containing heterocycle, introduces a basic center, which can impact the overall pKa of the molecule. This can be advantageous for interacting with biological targets that have acidic residues or for tuning solubility at different physiological pH values.

Below is a comparative table of calculated physicochemical properties for 1-(pyridin-4-yl)azetidin-3-amine and other representative 3-aminoazetidines. It is important to note that these are predicted values and experimental determination is recommended for confirmation.

CompoundStructureMolecular Weight ( g/mol )Predicted XlogP[4][5]Predicted pKa (Strongest Basic)
1-(pyridin-4-yl)azetidin-3-amine1-(pyridin-4-yl)azetidin-3-amine149.19-0.18.5
1-(phenyl)azetidin-3-amine1-(phenyl)azetidin-3-amine148.211.14.9
1-(pyrimidin-4-yl)azetidin-3-amine1-(pyrimidin-4-yl)azetidin-3-amine150.18-0.45.7
1-benzylazetidin-3-amine1-benzylazetidin-3-amine162.241.29.3
tert-butyl azetidin-3-ylcarbamatetert-butyl azetidin-3-ylcarbamate172.220.89.7

Note: Predicted pKa values are estimations and can vary based on the prediction software and method used. Experimental validation is crucial.

The pyridinyl moiety in 1-(pyridin-4-yl)azetidin-3-amine leads to a lower predicted lipophilicity (XlogP) compared to its phenyl and benzyl counterparts, which can translate to improved aqueous solubility. The pyrimidinyl analog has an even lower predicted XlogP. The basicity of the pyridine nitrogen also influences the overall pKa, which can be critical for target engagement and pharmacokinetic properties.

Synthetic Strategies for 3-Aminoazetidines

The synthesis of N-substituted 3-aminoazetidines can be approached through several routes. A common and versatile method involves the nucleophilic aromatic substitution (SNAr) of a suitable halo-aromatic or halo-heteroaromatic compound with a protected 3-aminoazetidine, followed by deprotection. Alternatively, reductive amination of 1-substituted-3-azetidinones provides another efficient pathway.

G cluster_0 Synthetic Pathways to N-Substituted 3-Aminoazetidines cluster_1 Reductive Amination cluster_2 Nucleophilic Aromatic Substitution (SNAr) start Starting Materials azetidinone 1-Substituted-3-azetidinone start->azetidinone halo_aromatic Halo-aromatic/heteroaromatic start->halo_aromatic aminoazetidine Protected 3-aminoazetidine start->aminoazetidine reductive_amination Reductive Amination (e.g., NaBH(OAc)3) azetidinone->reductive_amination snar SNAr Reaction halo_aromatic->snar aminoazetidine->snar product_ra N-Substituted 3-Aminoazetidine reductive_amination->product_ra deprotection Deprotection snar->deprotection product_snar N-Substituted 3-Aminoazetidine deprotection->product_snar

Caption: General synthetic routes to N-substituted 3-aminoazetidines.

Experimental Protocol: Synthesis of 1-(pyridin-4-yl)azetidin-3-amine via SNAr

This protocol describes a general procedure for the synthesis of 1-(pyridin-4-yl)azetidin-3-amine from 4-chloropyridine and tert-butyl azetidin-3-ylcarbamate.

Materials:

  • 4-chloropyridine hydrochloride

  • tert-Butyl azetidin-3-ylcarbamate

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • SNAr Reaction:

    • To a solution of 4-chloropyridine hydrochloride (1.0 eq) and tert-butyl azetidin-3-ylcarbamate (1.1 eq) in DMF, add DIPEA (3.0 eq) at room temperature.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (1-(pyridin-4-yl)azetidin-3-yl)carbamate.

  • Boc Deprotection:

    • Dissolve the purified carbamate from the previous step in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(pyridin-4-yl)azetidin-3-amine. The product can be further purified by crystallization or chromatography if necessary.

Applications in Drug Discovery: A Comparative Overview

The 3-aminoazetidine scaffold has been incorporated into a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and enzyme inhibitors. The nature of the N-substituent is a key determinant of the biological activity and selectivity profile.

For instance, a study on triple reuptake inhibitors for the treatment of depression explored a series of 3-aminoazetidine derivatives.[2][6] The study demonstrated that N-aryl substitution was crucial for activity, with different aryl groups conferring varying potencies against the serotonin, norepinephrine, and dopamine transporters.

Another example is the development of histamine H3 receptor agonists, where 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines were identified as potent and selective ligands.[7] This highlights the importance of the N-heteroaryl substituent for achieving high-affinity binding.

The table below provides a qualitative comparison of the biological applications of different classes of N-substituted 3-aminoazetidines based on published literature.

N-Substituent ClassRepresentative Biological Targets/ApplicationsKey Structural Rationale
N-Pyridinyl/Pyrimidinyl Kinase inhibitors, GPCR modulators (e.g., Histamine H3)[7]The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-stacking interactions with the target protein. The position of the nitrogen in the ring is critical for directing interactions.
N-Phenyl (substituted) Monoamine transporter inhibitors,[2][6] enzyme inhibitorsThe phenyl ring provides a scaffold for introducing various substituents to fine-tune potency, selectivity, and pharmacokinetic properties. Substituents can modulate electronic and steric properties.
N-Benzyl Dopamine D3 receptor antagonistsThe benzyl group can act as a hydrophobic ligand, and the conformational flexibility of the benzyl group can allow for optimal positioning within a binding pocket.
N-Acyl/Sulfonyl Enzyme inhibitors (e.g., proteases)The carbonyl or sulfonyl group can act as a hydrogen bond acceptor. The R-group on the acyl or sulfonyl moiety can be varied to explore different binding interactions.

Workflow for Comparative Evaluation

A systematic approach is essential for comparing a lead compound like 1-(pyridin-4-yl)azetidin-3-amine with other analogs. The following workflow outlines the key experimental stages.

G cluster_0 Comparative Evaluation Workflow synthesis Synthesis of Analogs physchem Physicochemical Profiling (pKa, logP, Solubility) synthesis->physchem invitro In Vitro Biological Assays (Target Affinity, Selectivity) physchem->invitro adme In Vitro ADME Assays (Metabolic Stability, Permeability) invitro->adme invivo In Vivo Efficacy & PK Studies (for promising candidates) adme->invivo sar Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis invivo->sar sar->synthesis Design of New Analogs

Caption: A workflow for the comparative evaluation of 3-aminoazetidine analogs.

Conclusion

1-(Pyridin-4-yl)azetidin-3-amine is a valuable building block in drug discovery due to the unique properties conferred by the pyridinyl moiety. Its lower lipophilicity and the presence of an additional basic center compared to simple N-aryl or N-alkyl analogs can lead to improved solubility and different target interaction profiles. The choice of the N-substituent on the 3-aminoazetidine scaffold is a critical design element that allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of a molecule to achieve the desired therapeutic effect. A systematic and comparative evaluation of analogs, as outlined in this guide, is essential for unlocking the full potential of this privileged scaffold.

References

  • Lee, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link][2]

  • Lee, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed, 25221656. [Link][6]

  • ResearchGate. (2025). Synthesis and determination of biological activities of new series of azetidinones. ResearchGate. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal. [Link][8]

  • PubMed. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed, 17999131. [Link][9]

  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • Zhou, Y., et al. (2012). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 22(19), 6145-6149. [Link]

  • Park, S., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8140-8145. [Link]

  • PubChemLite. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). PubChemLite. [Link][4]

  • Tripodi, F., et al. (2017). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Advances, 7(57), 35948-35955. [Link]

  • NextSDS. 1-(Pyrimidin-4-yl)azetidin-3-amine — Chemical Substance Information. NextSDS. [Link][10]

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  • Tripodi, F., et al. (2017). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. [Link]

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  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. [Link]

  • Wang, X., et al. (2013). Synthesis, characterization and biological activities of N-acyl-3-(3-pyridyl)-5-aryl-pyrazoles. Bulletin of the Chemical Society of Ethiopia, 27(1), 81-88. [Link]

  • MDPI. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI. [Link]

  • MalariaWorld. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. MalariaWorld. [Link]

  • Žukauskaitė, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1058. [Link][3]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link][1]

  • ACS Publications. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link][7]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • PubMed. (2020). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. PubMed, 33200701. [Link]

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  • ResearchGate. (n.d.). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. ResearchGate. [Link]

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Comparative

A Researcher's Guide to Selecting the Optimal Cytotoxicity Assay for Novel 1-(Pyridin-4-yl)azetidin-3-amine Compounds

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. For researchers investigating novel chemical series, such as the promising 1-(Pyridin-4-yl)az...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. For researchers investigating novel chemical series, such as the promising 1-(Pyridin-4-yl)azetidin-3-amine derivatives, selecting the appropriate cytotoxicity assay is a critical decision that can significantly impact the trajectory of their research. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the scientific rationale behind experimental choices and detailed protocols to empower researchers in making informed decisions.

The cytotoxic activity of heterocyclic compounds, including those with pyridine moieties, can be multifaceted, potentially involving mechanisms such as the induction of apoptosis, cell cycle arrest, or the generation of reactive oxygen species (ROS).[1][2][3] Given this complexity, a single assay may not provide a complete picture of a compound's cellular effects. Therefore, understanding the underlying principles of different assays is crucial for selecting the most relevant methods for your specific research questions.

Choosing Your Endpoint: A Comparison of Key Cytotoxicity Assays

The selection of a cytotoxicity assay is fundamentally a choice of what cellular parameter to measure as an indicator of cell health.[4][5] Three of the most well-established and widely used methods include the MTT, MTS, and LDH assays. Each offers distinct advantages and operates on different biological principles.

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6][7]Formation of an insoluble purple formazan product, measured by absorbance.[8]Cost-effective, well-established with extensive literature.Requires a solubilization step for the formazan crystals, which can introduce variability and is more time-consuming.[9] Less sensitive than newer assays.[9]
MTS Assay Enzymatic reduction of a tetrazolium salt to a soluble formazan product in viable cells.[9][10]Formation of a water-soluble colored formazan product, measured by absorbance.[7]"One-step" assay, as no solubilization is needed, making it faster and more convenient than MTT.[7][9] Generally more sensitive and accurate than MTT.[9][10]Can be susceptible to colorimetric interference from the test compounds.[7]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[11]Enzymatic reaction that produces a colored product, proportional to the amount of LDH released, measured by absorbance.[12]Directly measures cytotoxicity (cell death) rather than metabolic activity. Can be multiplexed with other assays.Indirectly measures viability; does not distinguish between different mechanisms of cell death. Serum in the culture medium can contain LDH, leading to high background.[13]

Illustrative Cytotoxicity Data for Novel 1-(Pyridin-4-yl)azetidin-3-amine Compounds

To provide a practical context, the following table presents hypothetical, yet plausible, IC50 values (the concentration of a compound that inhibits 50% of cell viability) for two novel 1-(Pyridin-4-yl)azetidin-3-amine compounds, "Compound A" and "Compound B," tested against a cancer cell line (e.g., HeLa) and a normal fibroblast cell line (e.g., MRC-5).

CompoundCell LineMTT Assay IC50 (µM)MTS Assay IC50 (µM)LDH Assay EC50 (µM)
Compound A HeLa12.510.215.8
MRC-5> 100> 100> 100
Compound B HeLa55.852.160.5
MRC-585.380.792.4

This illustrative data suggests that Compound A exhibits potent and selective cytotoxicity towards the cancer cell line, a desirable characteristic for a potential therapeutic agent.[14] In contrast, Compound B shows weaker activity and less selectivity. The slight variations in IC50 values between the assays are expected and reflect the different biological endpoints being measured.

The Rise of Real-Time Cytotoxicity Assays: A Kinetic Perspective

Traditional endpoint assays provide a snapshot of cytotoxicity at a single, predetermined time. However, the dynamics of cellular response to a compound can be complex and time-dependent. Real-time cytotoxicity assays address this limitation by continuously monitoring cell health over an extended period.[15][16][17]

These assays often utilize non-lytic fluorescent probes that enter cells with compromised membranes, allowing for repeated measurements from the same well without disturbing the cells.[15][16] This approach provides a richer dataset, revealing the kinetics of cytotoxicity and enabling the determination of the precise onset of cellular damage.

Experimental Protocols: A Step-by-Step Guide

To ensure robust and reproducible data, adherence to well-defined protocols is essential.[18] The following sections provide detailed methodologies for the MTT, MTS, and LDH assays.

MTT Assay Protocol[6][19][20]

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h (attachment) cell_seeding->incubation1 compound_addition 3. Add serially diluted compounds incubation1->compound_addition incubation2 4. Incubate for 24-72h compound_addition->incubation2 mtt_addition 5. Add MTT reagent incubation2->mtt_addition incubation3 6. Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 1-(Pyridin-4-yl)azetidin-3-amine compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

MTS Assay Protocol[9][20]

MTS_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h (attachment) cell_seeding->incubation1 compound_addition 3. Add serially diluted compounds incubation1->compound_addition incubation2 4. Incubate for 24-72h compound_addition->incubation2 mts_addition 5. Add combined MTS/PES reagent incubation2->mts_addition incubation3 6. Incubate for 1-4h mts_addition->incubation3 read_absorbance 7. Read absorbance at 490 nm incubation3->read_absorbance

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • MTS Reagent Addition: At the end of the incubation period, add the combined MTS/PES (phenazine ethosulfate) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength of 490 nm.[19]

LDH Cytotoxicity Assay Protocol[11][13][14]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_readout Data Acquisition cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h (attachment) cell_seeding->incubation1 compound_addition 3. Add serially diluted compounds incubation1->compound_addition incubation2 4. Incubate for 24-72h compound_addition->incubation2 supernatant_transfer 5. Transfer supernatant to a new plate incubation2->supernatant_transfer reaction_mix_addition 6. Add LDH reaction mixture supernatant_transfer->reaction_mix_addition incubation3 7. Incubate for 30 min at RT reaction_mix_addition->incubation3 read_absorbance 8. Read absorbance at 490 nm incubation3->read_absorbance

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol. It is also crucial to include controls for maximum LDH release (by lysing a set of untreated cells) and spontaneous LDH release (from untreated cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.[20]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm.

Conclusion and Future Perspectives

The initial assessment of cytotoxicity is a cornerstone of preclinical drug development.[21] For novel 1-(Pyridin-4-yl)azetidin-3-amine compounds, a strategic and well-informed approach to assay selection is critical. While the MTT assay remains a cost-effective option, the MTS assay offers improved efficiency and sensitivity.[9][10] The LDH assay provides a direct measure of cell death and can complement metabolic assays. For a more comprehensive understanding of the temporal effects of these novel compounds, the adoption of real-time cytotoxicity assays is highly recommended.[17] By carefully considering the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data to confidently advance their most promising candidates through the drug discovery pipeline.

References

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Validation

A Comparative Guide to the Reactivity of 3-Aminoazetidine and 3-Aminopyrrolidine for Drug Development Professionals

In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles are indispensable building blocks. Their unique three-dimensional structures and physicochemical properties allow for the fine-tuning of a d...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles are indispensable building blocks. Their unique three-dimensional structures and physicochemical properties allow for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. Among these, 3-aminoazetidine and 3-aminopyrrolidine have emerged as particularly valuable scaffolds. While structurally similar, the subtle difference in their ring size—a four-membered azetidine versus a five-membered pyrrolidine—imparts significant and often counterintuitive differences in their chemical reactivity.

This in-depth technical guide provides a comprehensive comparison of the reactivity of 3-aminoazetidine and 3-aminopyrrolidine. We will delve into the fundamental principles governing their behavior, supported by experimental data, and provide detailed protocols for key chemical transformations relevant to drug development.

At a Glance: Key Differences in Reactivity

Property3-Aminoazetidine3-Aminopyrrolidine
Ring Strain Energy ~25.4 kcal/mol[1]~5.4 kcal/mol[1]
Predicted pKa (Conjugate Acid) ~8.3 (for N-Boc derivative)[2]~9.94[3]
Nucleophilicity (Mayr Parameter, N) 17.03 (for azetidine in MeCN)18.32 (for pyrrolidine in MeCN)
General Reactivity Higher, driven by ring strainLower, more "classical" amine behavior
Key Reaction Types Nucleophilic additions, ring-opening reactionsStandard nucleophilic substitutions and additions

The Influence of Ring Strain and Basicity on Nucleophilicity

The disparate reactivity of 3-aminoazetidine and 3-aminopyrrolidine can be primarily attributed to the significant difference in their ring strain. The four-membered azetidine ring is considerably more strained than the five-membered pyrrolidine ring, with estimated ring strain energies of approximately 25.4 kcal/mol and 5.4 kcal/mol, respectively[1]. This high degree of ring strain in 3-aminoazetidine has profound implications for its chemical behavior.

G cluster_0 3-Aminoazetidine cluster_1 3-Aminopyrrolidine High Ring Strain High Ring Strain Lower Basicity Lower Basicity High Ring Strain->Lower Basicity Rehybridization of N lone pair Ring Opening Propensity Ring Opening Propensity High Ring Strain->Ring Opening Propensity Driving force Enhanced Nucleophilicity (Exocyclic Amine) Enhanced Nucleophilicity (Exocyclic Amine) Lower Basicity->Enhanced Nucleophilicity (Exocyclic Amine) Less protonation, more available lone pair Low Ring Strain Low Ring Strain Higher Basicity Higher Basicity Low Ring Strain->Higher Basicity sp3 character of N lone pair Predictable Nucleophilicity Predictable Nucleophilicity Higher Basicity->Predictable Nucleophilicity Correlates well

Figure 1: Interplay of factors influencing reactivity.

Nucleophilicity, the kinetic measure of a molecule's ability to donate its lone pair to an electrophile, often correlates with basicity. However, this is not always a linear relationship, especially when comparing molecules with different structural constraints. Mayr's nucleophilicity scale provides a quantitative measure of nucleophilic reactivity. For the parent heterocycles in acetonitrile, azetidine has a nucleophilicity parameter (N) of 17.03, while pyrrolidine has an N of 18.32. This indicates that pyrrolidine is intrinsically more nucleophilic than azetidine.

However, the situation is more complex for the 3-amino substituted derivatives. While the endocyclic nitrogen of 3-aminoazetidine is less basic and nucleophilic, the exocyclic primary amine is a potent nucleophile. The reduced basicity of the ring nitrogen means it is less likely to be protonated under neutral or slightly acidic conditions, leaving the exocyclic amine as the primary site of reaction. It has been reported that the nucleophilicity of the individual amine groups in 3-aminoazetidine and 3-aminopyrrolidine can vary significantly, with the exocyclic amine of 3-aminoazetidine exhibiting surprisingly high reactivity in certain contexts.

Comparative Reactivity in Key Transformations

N-Acylation

N-acylation is a fundamental transformation in drug development, often used to introduce amide functionalities or as a protecting group strategy. The reactivity of both 3-aminoazetidine and 3-aminopyrrolidine towards acylating agents is high, but the strained nature of the azetidine ring can influence reaction conditions and outcomes.

General Observations:

  • 3-Aminopyrrolidine: Behaves as a typical primary amine, readily undergoing acylation with acid chlorides, anhydrides, and activated esters under standard conditions.

  • 3-Aminoazetidine: Also readily acylated at the exocyclic amine. However, due to the inherent instability of the azetidine ring, harsh reaction conditions (e.g., high temperatures, strong acids or bases) should be avoided to prevent potential ring-opening side reactions.

Reagent3-Aminoazetidine (Expected Outcome)3-Aminopyrrolidine (Expected Outcome)
Acetyl Chloride High yield of N-acetylated product under mild conditions.High yield of N-acetylated product.
Di-tert-butyl dicarbonate (Boc₂O) Efficient Boc protection of the exocyclic amine.Efficient Boc protection.
Benzoyl Chloride Readily forms the N-benzoyl derivative.Readily forms the N-benzoyl derivative.
N-Alkylation

N-alkylation is another cornerstone reaction in medicinal chemistry for the introduction of alkyl substituents. The choice of alkylating agent and reaction conditions is crucial for achieving selective mono-alkylation and avoiding over-alkylation.

General Observations:

  • 3-Aminopyrrolidine: Undergoes N-alkylation with alkyl halides or via reductive amination. Over-alkylation can be an issue, as the resulting secondary amine is often more nucleophilic than the starting primary amine.

  • 3-Aminoazetidine: The exocyclic amine is readily alkylated. The strained ring can be susceptible to nucleophilic attack, especially with more reactive alkylating agents or under forcing conditions. Reductive amination is a preferred method for controlled mono-alkylation.

N-Arylation

The introduction of aryl groups via N-arylation reactions, such as the Buchwald-Hartwig amination, is a powerful tool for exploring structure-activity relationships.

General Observations:

  • 3-Aminopyrrolidine: A good substrate for palladium-catalyzed N-arylation with a wide range of aryl halides and pseudohalides[4].

  • 3-Aminoazetidine: Also participates in Buchwald-Hartwig amination. However, the choice of ligand and base is critical to ensure efficient coupling without promoting side reactions involving the strained azetidine ring.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: N-Boc Protection of 3-Aminoazetidine/3-Aminopyrrolidine

This protocol describes the protection of the exocyclic primary amine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 3-Aminoazetidine or 3-Aminopyrrolidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 eq) in DCM or THF.

  • Add the base (Et₃N or DIPEA, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by flash column chromatography if necessary[5].

G Start Start Dissolve Amine & Base Dissolve Amine & Base Start->Dissolve Amine & Base Cool to 0°C Cool to 0°C Dissolve Amine & Base->Cool to 0°C Add Boc₂O Add Boc₂O Cool to 0°C->Add Boc₂O Stir at RT Stir at RT Add Boc₂O->Stir at RT Quench with NaHCO₃ Quench with NaHCO₃ Stir at RT->Quench with NaHCO₃ Extract with DCM Extract with DCM Quench with NaHCO₃->Extract with DCM Wash & Dry Wash & Dry Extract with DCM->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Purify Purify Concentrate->Purify N-Boc Product N-Boc Product Purify->N-Boc Product

Figure 2: Workflow for N-Boc protection.

Protocol 2: Reductive Amination with 3-Aminoazetidine/3-Aminopyrrolidine

This protocol describes the N-alkylation of the exocyclic primary amine with an aldehyde or ketone.

Materials:

  • 3-Aminoazetidine or 3-Aminopyrrolidine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 eq) in DCE or DCM, add the aldehyde or ketone (1.0-1.2 eq).

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue to stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the N-alkylated product[6].

Protocol 3: Buchwald-Hartwig N-Arylation of 3-Aminoazetidine/3-Aminopyrrolidine

This protocol describes the palladium-catalyzed N-arylation of the exocyclic primary amine with an aryl bromide.

Materials:

  • 3-Aminoazetidine or 3-Aminopyrrolidine (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (palladium source, e.g., 2 mol%)

  • Xantphos or other suitable phosphine ligand (e.g., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), Pd₂(dba)₃, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent (toluene or dioxane).

  • Add the amine (1.2 eq) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-arylated product.

G Start Start Combine Reagents Combine Reagents Start->Combine Reagents Add Solvent & Amine Add Solvent & Amine Combine Reagents->Add Solvent & Amine Heat Reaction Heat Reaction Add Solvent & Amine->Heat Reaction Monitor Progress Monitor Progress Heat Reaction->Monitor Progress Cool & Filter Cool & Filter Monitor Progress->Cool & Filter Concentrate Concentrate Cool & Filter->Concentrate Purify Purify Concentrate->Purify N-Aryl Product N-Aryl Product Purify->N-Aryl Product

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Comparative

advantages of using 1-(pyridin-4-yl) over 1-(pyridin-2-yl) or 1-(pyridin-3-yl) azetidines

As medicinal chemistry increasingly relies on rigid, low-molecular-weight heterocycles to navigate complex property spaces, azetidines have emerged as premier [1] for larger saturated rings like pyrrolidines and piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry increasingly relies on rigid, low-molecular-weight heterocycles to navigate complex property spaces, azetidines have emerged as premier [1] for larger saturated rings like pyrrolidines and piperidines. When directly N-arylated to a pyridine ring, the specific regioisomeric attachment—whether ortho (2-yl), meta (3-yl), or para (4-yl)—profoundly dictates the molecule's physicochemical properties, safety profile, and target engagement.

This guide provides an objective, data-driven comparison of 1-(pyridin-4-yl) azetidines against their 2-yl and 3-yl counterparts, detailing the mechanistic causality behind their superior performance in modern drug discovery.

Mechanistic Causality: Why the Isomeric Position Dictates Performance

The pharmacological behavior of N-pyridyl azetidines is governed by the interplay between nitrogen basicity, electronic resonance, and steric hindrance. Understanding these fundamental drivers is critical for rational [2].

The Para Advantage: 1-(Pyridin-4-yl) Azetidine

In the 4-yl isomer, the azetidine nitrogen lone pair is in direct conjugation with the electron-withdrawing pyridine nitrogen. This allows for the formation of a highly stable quinonoid resonance structure. This profound delocalization strips electron density away from the azetidine nitrogen, drastically lowering its basicity (pKa ~4.5). Consequently, the molecule remains overwhelmingly neutral at physiological pH (7.4), which maximizes passive membrane permeability and eliminates the cationic charge required for hERG channel binding. Furthermore, the para-linkage provides a linear, 180-degree exit vector, ideal for projecting into deep, solvent-exposed channels without inducing steric strain.

The Meta Liability: 1-(Pyridin-3-yl) Azetidine

The 3-yl isomer suffers from a lack of direct resonance communication. Because the azetidine nitrogen is meta to the pyridine nitrogen, its lone pair cannot delocalize onto the electron-deficient heteroatom. The basicity is only marginally reduced by weak inductive effects, leaving the azetidine nitrogen highly basic (pKa ~7.8). At pH 7.4, a significant fraction of the drug exists as a cation. This cationic state acts as a severe liability, driving strong cation- π interactions with the Tyr652 and Phe656 residues in the hERG channel inner cavity, leading to unacceptable cardiotoxicity risks.

The Ortho Compromise: 1-(Pyridin-2-yl) Azetidine

While the 2-yl isomer theoretically permits direct resonance delocalization, it is severely compromised by steric hindrance. The proximity of the azetidine C2/C4 protons to the pyridine nitrogen lone pair (or adjacent C3 proton) forces the azetidine ring to twist out of coplanarity. This dihedral twist breaks the orbital overlap required for efficient electron delocalization. As a result, the pKa drops only moderately (pKa ~5.2). Additionally, the ortho-arrangement creates a bidentate motif that can inadvertently chelate off-target metalloenzymes (like CYP450s), leading to higher metabolic clearance and reduced [3].

Isomer_SAR Root N-Aryl Azetidine Scaffold Meta 1-(pyridin-3-yl) [Meta] Root->Meta Ortho 1-(pyridin-2-yl) [Ortho] Root->Ortho Para 1-(pyridin-4-yl) [Para] Root->Para Meta_Mech No Resonance High pKa (~7.8) Meta->Meta_Mech Ortho_Mech Steric Hindrance Moderate pKa (~5.2) Ortho->Ortho_Mech Para_Mech Strong Resonance Low pKa (~4.5) Para->Para_Mech Meta_Out High hERG Risk Meta_Mech->Meta_Out Ortho_Out Variable Binding Ortho_Mech->Ortho_Out Para_Out Excellent Safety Para_Mech->Para_Out

Electronic and steric causality driving pyridyl azetidine SAR.

Quantitative ADMET Comparison

The mechanistic differences outlined above translate directly into measurable physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) endpoints. The table below summarizes the typical profiling data for matched molecular pairs utilizing these three isomers.

Physicochemical & ADMET Property1-(pyridin-2-yl)azetidine1-(pyridin-3-yl)azetidine1-(pyridin-4-yl)azetidineMechanistic Driver
Azetidine Nitrogen pKa 5.2 ± 0.27.8 ± 0.24.5 ± 0.2 Para-resonance strongly delocalizes lone pair
LogD (pH 7.4) 1.80.92.1 Lower pKa increases the neutral fraction at pH 7.4
PAMPA Permeability ( Papp​ ) 12 x 10−6 cm/s4 x 10−6 cm/s25 x 10−6 cm/s Increased lipophilicity and neutrality enhance diffusion
hERG Inhibition ( IC50​ ) >10 µM2.5 µM>30 µM Reduced basicity minimizes electrostatic cation- π binding
HLM Clearance 45 µL/min/mg60 µL/min/mg15 µL/min/mg Linear vector limits off-target CYP450 active site entry

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed to evaluate the isomeric advantages of the synthesized azetidines.

Protocol A: Thermodynamic pKa Mapping & LogD Profiling

Causality: Validating the resonance-driven basicity reduction is the foundational step. A lower pKa directly causes the favorable LogD shift at physiological pH.

  • Sample Preparation: Dissolve 1 mg of the target azetidine in 1 mL of standardized 0.15 M KCl solution to maintain constant ionic strength.

  • Potentiometric Titration: Utilize an automated potentiometric titrator (e.g., SiriusT3). Titrate the solution from pH 2.0 to 12.0 using 0.5 M KOH, followed by a back-titration using 0.5 M HCl.

  • Data Fitting: Extract the thermodynamic pKa by fitting the Bjerrum curve. A self-validating internal standard (e.g., labetalol) must be run concurrently.

  • LogD Determination: Perform a shake-flask partitioning using mutually saturated 1-octanol and PBS (pH 7.4). Quantify the concentration in both phases via LC-MS/MS to derive the LogD.

Protocol B: Automated Patch-Clamp for hERG Liability

Causality: Linking the measured pKa to functional cardiotoxicity. The assay validates that neutralizing the azetidine nitrogen abolishes channel blockade.

  • Cell Culture: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene.

  • Electrophysiology Setup: Utilize a planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current.

  • Compound Application: Perfuse the 1-(pyridin-4-yl) azetidine at ascending concentrations (0.1 µM to 30 µM).

  • Validation: Calculate the IC50​ based on the percentage reduction of the peak tail current. The system is validated by a concurrent positive control (e.g., dofetilide, IC50​ ~10 nM).

Protocol_Flow Step1 Compound Synthesis Step2 pKa Titration (Potentiometric) Step1->Step2 Step3 LogD Profiling (pH 7.4) Step2->Step3 Step4 hERG Patch Clamp Assay Step3->Step4 Step5 Candidate Selection Step4->Step5

Self-validating experimental workflow for azetidine profiling.

Conclusion

For drug development professionals optimizing rigid heterocyclic scaffolds, the 1-(pyridin-4-yl) azetidine represents a superior structural motif compared to its 2-yl and 3-yl isomers. By leveraging para-resonance to suppress nitrogen basicity, this isomer elegantly solves the historical tension between maintaining aqueous solubility and avoiding hERG-mediated cardiotoxicity, while providing a highly predictable, linear vector for structure-based drug design.

References
  • Title: Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

The Azetidine Motif in Drug Discovery: A Comparative Guide to Ezetimibe and Baricitinib

The azetidine ring—a highly strained, four-membered nitrogen-containing heterocycle—has transitioned from a niche structural curiosity found primarily in β -lactam antibiotics to a privileged scaffold in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring—a highly strained, four-membered nitrogen-containing heterocycle—has transitioned from a niche structural curiosity found primarily in β -lactam antibiotics to a privileged scaffold in modern medicinal chemistry. For drug development professionals, incorporating an azetidine motif offers distinct physicochemical advantages over larger saturated heterocycles like pyrrolidines and piperidines.

This guide provides an in-depth technical comparison of two highly successful azetidine-containing drugs: Ezetimibe (a cholesterol absorption inhibitor) and Baricitinib (a Janus kinase inhibitor). By analyzing their structural causality, comparing them to alternative therapies, and detailing the self-validating experimental protocols used to evaluate them, we demonstrate how the azetidine motif drives target selectivity and metabolic stability.

Case Study 1: Ezetimibe vs. Traditional Statins

Mechanism of Action and Structural Causality

Ezetimibe is a first-in-class lipid-lowering compound that targets Niemann-Pick C1-Like 1 (NPC1L1), a critical sterol transporter located on the intestinal brush border[1].

Unlike statins, which inhibit hepatic de novo cholesterol synthesis, ezetimibe blocks the absorption of dietary and biliary cholesterol. The core of ezetimibe is an azetidine-2-one ( β -lactam) ring . This rigid four-membered ring acts as a central scaffold that precisely vectors three critical pharmacophores (a phenolic group, a fluorophenyl group, and a hydroxypropyl-fluorophenyl group) into the NPC1L1 binding cavity. Recent Cryo-EM studies reveal that the binding of ezetimibe locks the N-terminal domain (NTD) of NPC1L1 in a closed conformation, significantly increasing the buried surface area between the NTD and the middle luminal domain (MLD), thereby physically preventing cholesterol translocation[2].

Comparative Performance Data

When comparing ezetimibe to traditional statins (e.g., Atorvastatin), the distinction lies in the physiological compartment of action and the binding target.

Pharmacological FeatureEzetimibe (Azetidine Motif)Atorvastatin (Statin Alternative)
Primary Target NPC1L1 (Intestinal Transporter)HMG-CoA Reductase (Hepatic Enzyme)
Mechanism Inhibits dietary/biliary cholesterol absorptionInhibits de novo cholesterol synthesis
Key Structural Motif Azetidine-2-one ( β -lactam)Pyrrole / Fluorophenyl
Binding Affinity Kd​ ~40–220 nM (NPC1L1) IC50​ ~8 nM (HMG-CoA Reductase)
Systemic Exposure Req. Low (Acts locally at the brush border)High (Requires hepatic uptake)
Experimental Protocol: NPC1L1 Radioligand Binding Assay

To validate the direct interaction between ezetimibe and NPC1L1, a highly controlled radioligand binding assay is utilized[2],[1]. This protocol is self-validating; the use of nitrogen gas prevents lipid oxidation, while sonication ensures the proper formation of sterol micelles necessary for physiological presentation to the transporter.

  • Ligand Preparation : Aliquot radiolabeled [1,2−3H(N)] -cholesterol or [3H] -ezetimibe glucuronide ( 0.5μM ) into glass test tubes.

  • Solvent Evaporation : Evaporate the ethanol solvent under a steady stream of nitrogen gas to prevent lipid oxidation and maintain ligand integrity.

  • Micelle Formation : Resolubilize the sterols/ligands in 120μL of assay buffer (25 mM Tris pH 7.4, 150 mM NaCl). Place in a sonicating bath for 10 minutes to ensure uniform micelle formation.

  • Protein Addition : Add the test compound (e.g., unlabeled ezetimibe in DMSO for competitive inhibition) followed by recombinant NPC1L1 protein ( 0.62μM ).

  • Equilibrium Incubation : Incubate the reaction mixture at 23°C overnight with gentle agitation to reach thermodynamic binding equilibrium.

  • Separation & Quantification : Separate bound from free radioligand using rapid filtration through GF/B glass fiber filters. Wash with cold buffer and quantify radioactivity via liquid scintillation counting.

NPC1L1_Pathway Micelle Dietary Micellar Cholesterol NPC1L1_Open NPC1L1 (Open State) Cholesterol Loading Micelle->NPC1L1_Open Binds to NTD NPC1L1_Closed NPC1L1 (Closed State) Cholesterol Transport NPC1L1_Open->NPC1L1_Closed Translocation Ezetimibe Ezetimibe (Azetidine Scaffold) Ezetimibe->NPC1L1_Open Binds to NTD & MLD Inhibition Conformational Locking (Transport Blocked) Ezetimibe->Inhibition Induces Inhibition->NPC1L1_Closed Prevents

Caption: Mechanism of Ezetimibe-mediated NPC1L1 inhibition via conformational locking.

Case Study 2: Baricitinib vs. Tofacitinib

Mechanism of Action and Structural Causality

Baricitinib is an oral, reversible inhibitor of Janus kinases (JAK1 and JAK2), utilized primarily for rheumatoid arthritis and alopecia areata[3].

The structural brilliance of baricitinib lies in its use of a 3-substituted azetidine ring linked to a pyrazole-pyrrolo[2,3-d]pyrimidine core. In drug design, azetidine frequently serves as a conformationally restricted isostere for piperidine. Computationally, the energy required for cytochrome P450-mediated α -carbon hydrogen atom abstraction is significantly higher for azetidine than for piperidine or pyrrolidine. By resisting this abstraction, the azetidine ring prevents the bioactivation of the drug into reactive, potentially hepatotoxic iminium metabolites, thereby drastically improving metabolic stability and safety[4]. Furthermore, the compact geometry of the azetidine ring optimally vectors the cyanomethyl group into the hinge region of the ATP-binding pocket of JAK1/JAK2, driving its distinct selectivity profile.

Comparative Performance Data

Compared to Tofacitinib (which utilizes a piperidine-derivative core and leans toward JAK1/JAK3 inhibition), Baricitinib's azetidine core shifts its selectivity heavily toward JAK1 and JAK2[5].

Kinase TargetBaricitinib IC50​ (nM)Tofacitinib IC50​ (nM)Selectivity Implication
JAK1 0.7815Both strongly inhibit JAK1 (IL-6 signaling).
JAK2 271Baricitinib is highly selective for JAK2 (GM-CSF signaling).
JAK3 25345Tofacitinib is more potent against JAK3 (IL-15 signaling).
TYK2 14472Baricitinib shows moderate TYK2 inhibition.
(Data adapted from comparative enzymatic assays[5])
Experimental Protocol: Cellular pSTAT Flow Cytometry Assay

To evaluate the functional consequence of JAK inhibition, researchers utilize a cellular pSTAT (phosphorylated Signal Transducer and Activator of Transcription) flow cytometry assay. This method is superior to cell-free enzymatic assays because it accounts for cellular permeability and full receptor signal transduction dynamics.

  • Cell Isolation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation. Rest cells in assay medium for 2 hours to reduce basal phosphorylation.

  • Compound Incubation : Pre-incubate the PBMCs with serial dilutions of the JAK inhibitor (Baricitinib or Tofacitinib) for 1 hour at 37°C in a 5% CO2​ incubator.

  • Cytokine Stimulation : Stimulate the cells with specific cytokines to activate distinct JAK pathways (e.g., IL-6 for JAK1/2, IL-15 for JAK1/3) for exactly 15 minutes.

  • Fixation : Halt the kinase cascade immediately by adding paraformaldehyde (final concentration 1.6%) and incubating for 10 minutes at room temperature. This locks the transient phosphorylation state.

  • Permeabilization : Permeabilize the cells using ice-cold 100% methanol for 30 minutes on ice to allow intracellular antibody access to the nucleus.

  • Staining & Analysis : Wash cells and stain with fluorophore-conjugated anti-pSTAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5). Analyze via flow cytometry to calculate the IC50​ based on the reduction of Mean Fluorescence Intensity (MFI).

JAK_Assay S1 PBMC Isolation S2 JAK Inhibitor Incubation S1->S2 S3 Cytokine Stimulation S2->S3 S4 Fixation & Permeabilization S3->S4 S5 Anti-pSTAT Labeling S4->S5 S6 Flow Cytometry (IC50) S5->S6

Caption: Step-by-step workflow for the in vitro cellular pSTAT flow cytometry assay.

References

  • Metabolism and Bioactivation: It's Time to Expect the Unexpected Journal of Medicinal Chemistry - ACS Publications[Link][4]

  • Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition National Institutes of Health (NIH) / PMC[Link][2]

  • The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) Proceedings of the National Academy of Sciences (PNAS)[Link][1]

  • A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience MDPI[Link][3]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule Frontiers in Pharmacology[Link][5]

Sources

Comparative

assessing the metabolic stability of azetidine-containing molecules

An in-depth technical guide for , comparing in vitro assay platforms, and establishing robust experimental workflows. The Azetidine Paradox in Modern Drug Discovery In recent years, the four-membered nitrogen heterocycle...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for , comparing in vitro assay platforms, and establishing robust experimental workflows.

The Azetidine Paradox in Modern Drug Discovery

In recent years, the four-membered nitrogen heterocycle azetidine has emerged as a privileged bioisostere for larger aliphatic rings like piperidine, pyrrolidine, and morpholine[1]. By incorporating azetidines, medicinal chemists can reduce lipophilicity, increase sp3 character, and restrict conformational flexibility, which often translates to enhanced target affinity and improved baseline metabolic stability[2].

However, this structural modification introduces the "Azetidine Paradox." While azetidines effectively evade standard N -dealkylation pathways that plague piperidines[3], their inherent ring strain (approximately 25.2 kcal/mol) and unique electronic properties introduce novel metabolic liabilities[4]. Specifically, azetidines are highly susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation. This initial oxidation yields an unstable carbinolamine intermediate that undergoes spontaneous ring scission (opening), generating highly reactive and potentially toxic electrophilic aldehydes[5].

Comparative Analysis: In Vitro Assessment Platforms

To accurately profile azetidine-containing compounds, researchers must choose the appropriate in vitro platform. The two primary alternatives are Human Liver Microsomes (HLM) (supplemented with trapping agents) and Cryopreserved Human Hepatocytes (CHH) .

Human Liver Microsomes (HLM) + Trapping Agents

HLMs contain the full complement of CYP450 and UGT enzymes (when supplemented with NADPH and UDPGA). While excellent for high-throughput Phase I clearance screening, standard HLMs will fail to detect the reactive aldehydes generated by azetidine ring scission because these electrophiles are transient. To capture them, the assay must be supplemented with nucleophilic trapping agents like Glutathione (GSH) or Semicarbazide[5].

Cryopreserved Human Hepatocytes (CHH)

Hepatocytes represent the "gold standard" holistic system. They contain intact cellular architecture and the complete physiological repertoire of Phase I, Phase II, and cytosolic enzymes. For azetidines, CHH is critical because it captures non-CYP-mediated metabolic pathways (e.g., aldehyde oxidase, cytosolic reductases) that might further process the ring-opened aldehyde into stable carboxylic acids or alcohols, providing a more accurate in vivo clearance prediction.

Table 1: Platform Comparison for Azetidine Evaluation
Feature / CapabilityHuman Liver Microsomes (HLM)Cryopreserved Human Hepatocytes (CHH)
Enzyme Profile CYP450s, FMOs, UGTs (requires cofactors)Complete (CYP, UGT, SULT, AO, Cytosolic)
Throughput High (96/384-well compatible)Medium to Low
Azetidine Ring Scission Detection Requires GSH or Semicarbazide trappingEndogenous GSH traps reactive species
Phase II Conjugation Limited (UGT only, if UDPGA added)Comprehensive (Glucuronidation, Sulfation)
Cost per Assay LowHigh
Best Use Case Early SAR screening & reactive metabolite trappingLate-stage IVIVC & holistic clearance profiling

Mechanistic Deep Dive: Azetidine Bioactivation

Understanding the causality behind the experimental design requires examining the mechanism of azetidine metabolism. A landmark case study involves the optimization of a Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor en route to the clinical candidate Ervogastat[7].

Researchers replaced a metabolically labile piperidine ring with an azetidine to lower intrinsic clearance ( CLint​ ). While overall clearance decreased, the azetidine underwent facile CYP-catalyzed α -carbon oxidation. The resulting carbinolamine spontaneously opened to form an electrophilic aldehyde[8]. When incubated in HLMs with GSH, the aldehyde reacted to form Cys-Gly-thiazolidine and Cys-thiazolidine conjugates. When incubated with semicarbazide (a hard electrophile trapping agent), a stable semicarbazone derivative was formed, definitively proving the ring-scission pathway[5].

G A Azetidine Compound B CYP450 α-Oxidation A->B Phase I C Carbinolamine Intermediate B->C D Ring Scission (Spontaneous) C->D E Electrophilic Aldehyde D->E F GSH / Semicarbazide Trapping E->F Nucleophilic Attack G Stable Conjugate F->G

CYP450-mediated α-carbon oxidation of azetidines leading to ring scission and reactive aldehydes.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific controls to verify enzyme viability and trapping efficiency.

Protocol 1: HLM Stability and Reactive Metabolite Trapping Assay

Purpose: To determine Phase I intrinsic clearance and trap reactive aldehydes resulting from azetidine ring scission.

  • Preparation of HLM Suspension: Thaw HLMs on ice. Prepare a 1.0 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Addition of Trapping Agents: Divide the suspension into three cohorts:

    • Cohort A (Control): No trapping agent.

    • Cohort B (Soft Nucleophile): Add 5 mM reduced Glutathione (GSH).

    • Cohort C (Hard Nucleophile): Add 5 mM Semicarbazide. (Crucial for capturing aldehydes that may reversibly bind GSH).

  • Compound Addition: Spike the azetidine test compound (and Verapamil as a positive control for CYP3A4 activity) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Aliquot 50 µL at 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) operating in full-scan and MS/MS modes. Look for mass shifts corresponding to GSH (+307 Da) or Semicarbazone (+57 Da) adducts.

Protocol 2: Holistic Intrinsic Clearance in Cryopreserved Human Hepatocytes

Purpose: To evaluate the true physiological clearance of the azetidine compound, accounting for Phase II and cytosolic pathways.

  • Hepatocyte Thawing & Counting: Thaw CHH in specialized recovery medium at 37°C. Centrifuge at 100 x g for 5 minutes, resuspend in William's E Medium, and assess viability using Trypan Blue (must be >80%).

  • Cell Plating: Dilute hepatocytes to 1×106 viable cells/mL.

  • Incubation: Add the azetidine test compound (1 µM final concentration). Include 7-Hydroxycoumarin as a positive control to validate Phase II (glucuronidation/sulfation) activity.

  • Time-Course Sampling: Incubate at 37°C under 5% CO2​ . Take 50 µL aliquots at 0, 15, 30, 60, 90, and 120 minutes.

  • Quenching: Quench immediately in 100 µL of ice-cold acetonitrile.

  • Data Processing: Calculate the in vitro half-life ( t1/2​ ) from the log-linear decline of the parent compound, and scale to intrinsic clearance ( CLint,app​ ) using standard physiological scaling factors.

Workflow N1 Step 1: High-Throughput Screening (Human Liver Microsomes) N2 Step 2: Reactive Metabolite Trapping (HLM + GSH/Semicarbazide) N1->N2 If high CL_int or structural alert N3 Step 3: Holistic Clearance Assessment (Cryopreserved Human Hepatocytes) N2->N3 Confirm Phase II & Cytosolic pathways N4 Step 4: LC-HRMS & NMR Structural Elucidation N3->N4 Identify metabolic soft spots

Integrated in vitro workflow for .

Conclusion & Best Practices

When utilizing azetidines as bioisosteres to optimize drug candidates, researchers must "expect the unexpected" regarding bioactivation[9]. Relying solely on standard HLM clearance assays will result in a dangerous blind spot regarding ring-scission liabilities.

Best Practice: Always run parallel HLM trapping assays using both GSH (for epoxides/quinones) and Semicarbazide (specifically for aldehydes) when evaluating azetidine-containing molecules. Follow up with Cryopreserved Human Hepatocytes to confirm that these reactive intermediates are not safely neutralized by downstream Phase II or cytosolic enzymes in a whole-cell environment. If bioactivation is confirmed, medicinal chemistry strategies—such as substituting the azetidine with a more stable bridged ring system or a pyridine—should be employed to mitigate the liability[8][10].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: NIH / PubMed URL: [Link]

  • Examples of azetidine-based bioisosters Source: ResearchGate URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: NIH / PMC URL:[Link]

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres Source: Taylor & Francis / Xenobiotica URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: ACS / Chemical Research in Toxicology URL:[Link]

  • Metabolism and Bioactivation: It's Time to Expect the Unexpected Source: ACS / Journal of Medicinal Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride proper disposal procedures

1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride: Comprehensive Laboratory Disposal and Safety Guide As drug development professionals, we frequently utilize nitrogen-rich heterocycles like 1-(Pyridin-4-yl)azetidin-3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride: Comprehensive Laboratory Disposal and Safety Guide

As drug development professionals, we frequently utilize nitrogen-rich heterocycles like 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride as critical building blocks for kinase inhibitors and targeted therapeutics. However, the exact structural features that make this compound valuable—its basic amine, pyridine ring, and dihydrochloride salt formulation—also dictate strict logistical and safety requirements for its disposal.

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it is a self-validating system of chemical logic. Understanding the physicochemical behavior of a compound allows us to predict its hazards and engineer foolproof disposal workflows. This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride, ensuring regulatory compliance under the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[1][2].

Physicochemical Hazard Profile and Disposal Logic

Before executing any disposal protocol, we must analyze the compound's properties to understand the causality behind the waste segregation rules.

Table 1: Physicochemical & Hazard Profile of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride

Property / ParameterData / CharacteristicOperational & Disposal Implication
CAS Number 2098025-88-6[3]Unique identifier required for accurate hazardous waste manifesting.
Molecular Weight 222.12 g/mol [3]Determines stoichiometric neutralization requirements if processed in bulk.
Physical Form Solid (crystalline powder)Prone to aerosolization; requires wet-wiping during cleanup to avoid dust[4].
Chemical Composition Contains Pyridine, Azetidine, 2x HClHigh nitrogen/chlorine content dictates specific incineration parameters[5].
Aqueous Behavior Highly water-soluble, weakly acidicDissociation of HCl lowers pH; requires pH monitoring of aqueous waste[6].
Thermal Decomposition NOx, HCl gas, CO, CO2[5]Must be processed by EPA-licensed high-temperature incinerators with scrubbers[7].

Causality Insight: The presence of two hydrochloride equivalents means that dissolving this compound in water will yield a slightly acidic solution. The EPA defines hazardous waste exhibiting the "Corrosivity" characteristic as having a pH ≤ 2.0[6]. Depending on the concentration, your aqueous waste could cross this regulatory threshold, necessitating neutralization prior to accumulation. Furthermore, the high nitrogen and chlorine content means incineration will release toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[5][7]. Therefore, waste must be routed to facilities with specific alkaline flue-gas scrubbing capabilities.

Standard Operating Procedures (SOP): Waste Segregation & Disposal

The EPA categorizes chemical waste management into strict protocols to prevent environmental contamination and dangerous cross-reactions[1]. Below are the field-proven, step-by-step methodologies for disposing of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride across various experimental states.

Protocol A: Disposal of Solid Waste (Unused Product or Spills)
  • Don Appropriate PPE: Equip nitrile gloves, safety goggles, and a lab coat. If handling large quantities outside a fume hood, an N95 or P100 particulate respirator is recommended to prevent inhalation of the irritating powder.

  • Primary Containment: Transfer the solid waste into a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) is preferred. Do not use metal containers, as residual moisture combined with the hydrochloride salt can lead to HCl-induced corrosion[2].

  • Secondary Containment: Place the primary container within a secondary containment tray in a designated Satellite Accumulation Area (SAA). The EPA mandates that SAAs must be at or near the point of waste generation[6].

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride" and check the "Toxic/Irritant" hazard box. Never use abbreviations or chemical formulas on waste labels.

Protocol B: Disposal of Aqueous Solutions
  • pH Assessment: Before transferring the solution to a bulk aqueous waste carboy, test the pH using indicator strips or a calibrated pH meter.

  • Neutralization (If Required): If the pH is below 5.0, carefully neutralize the solution using a dilute base (e.g., 1M NaOH or NaHCO3) until the pH is between 6.0 and 8.0.

    • Causality: Neutralization prevents the acidification of the bulk waste carboy, mitigating the risk of mobilizing toxic gases if incompatible chemicals were inadvertently introduced by other lab personnel.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Waste" carboy. Ensure the container is filled to no more than 90% capacity to allow for vapor expansion[2].

Protocol C: Disposal of Organic Solvent Solutions
  • Halogenated Routing: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol, Dichloromethane), the entire mixture must be routed to the Halogenated Organic Waste stream.

  • Causality of Routing: Even if the primary solvent is non-halogenated (like Methanol), the presence of the dihydrochloride salt introduces significant chlorine into the mixture. Waste brokers require chlorine-containing organics to be classified as halogenated so they are directed to specialized incinerators that prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) during combustion.

  • Storage: Store in a vented, chemically compatible carboy in the SAA.

Workflow Visualization: Disposal Decision Tree

To streamline laboratory operations and prevent segregation errors, follow this logical workflow for 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride waste:

WasteDisposal Start 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid In Solution State->Liquid SolidCont Collect in Double-Lined HDPE Container Solid->SolidCont Solvent Solvent Type? Liquid->Solvent LabelSolid Label: Toxic/Irritant Solid Organic Waste SolidCont->LabelSolid Incineration EPA-Approved High-Temp Incineration (Scrubbers for NOx/HCl) LabelSolid->Incineration Aqueous Aqueous Solution Solvent->Aqueous Organic Organic Solvent (e.g., DMSO, MeOH) Solvent->Organic pHCheck Check pH (Neutralize if pH < 5) Aqueous->pHCheck OrgCont Halogenated Organic Waste Container* Organic->OrgCont AqCont Aqueous Waste Container pHCheck->AqCont AqCont->Incineration OrgCont->Incineration

Caption: Segregation and disposal decision tree for 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental release.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Ventilation: Ensure the laboratory fume hoods are operating at maximum capacity to capture any aerosolized particulates.

  • Dry Clean-up (For Solids): Do NOT sweep the dry powder, as this generates hazardous dust[4]. Instead, lightly dampen an absorbent pad with water or a suitable solvent to capture the powder.

  • Decontamination: Wipe the spill area with a mild alkaline detergent solution to neutralize any residual hydrochloride salts, followed by a thorough water rinse.

  • Waste Consolidation: Place all contaminated wipes, PPE, and absorbent materials into a heavy-duty hazardous waste bag, seal it, and label it as "Spill Debris containing 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride" for secure chemical landfill disposal or incineration[5].

Regulatory Compliance and Final Disposition

Under the RCRA, laboratories must utilize certified waste brokers and Treatment, Storage, and Disposal Facilities (TSDFs)[8]. While 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride is not a specifically "P-listed" or "U-listed" waste, it falls under general characteristic hazardous waste due to its toxicity and potential corrosivity[1][6]. The ultimate disposition of this material must be high-temperature incineration. Facilities contracted for this purpose must demonstrate waste destruction efficiencies in excess of 99.9% and utilize alkaline scrubbers to neutralize the HCl gas generated during the combustion of the dihydrochloride salt[9].

By adhering to these stringent, scientifically grounded protocols, laboratories can ensure the safety of their personnel, maintain absolute regulatory compliance, and uphold the highest standards of environmental stewardship.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. Available at: [Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Standardized Analytical Methods. Available at: [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Environmental. Available at: [Link]

  • Old Dominion University (ODU). "Laboratory Waste Management Guidelines." ODU Environmental Health and Safety. Available at: [Link]

  • Food and Drug Administration (FDA). "Center for Drug Evaluation and Research - Environmental Assessment." FDA AccessData. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). "Production, Import/Export, Use, and Disposal Guidelines." CDC Toxicological Profiles. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride

Comprehensive Safety and Operational Guide: Handling 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride As a Senior Application Scientist in drug development, I frequently consult on the safe handling of specialized pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride

As a Senior Application Scientist in drug development, I frequently consult on the safe handling of specialized pharmaceutical intermediates. 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (CAS: 2098025-88-6) is a highly valuable building block, particularly in the synthesis of kinase inhibitors and targeted receptor modulators. However, its specific chemical architecture—a pyridine ring coupled with an azetidine moiety, stabilized as a dihydrochloride salt—dictates strict operational and safety protocols.

This guide moves beyond basic Safety Data Sheets (SDS) to provide a self-validating system for laboratory safety. By understanding the causality behind each protective measure, researchers can build inherently safer workflows.

Hazard Assessment and Mechanistic Causality

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the physicochemical properties of the threat[1].

  • Hygroscopicity and Localized Acidity: As a dihydrochloride salt, this compound is highly water-soluble. Upon contact with the moisture inherent in human mucous membranes (eyes, respiratory tract), the salt can dissociate, causing a localized drop in pH that leads to severe tissue irritation.

  • Systemic Toxicity Potential: Pyridine derivatives are known for their lipophilic character, granting them the ability to penetrate the skin barrier. Unintended dermal exposure can lead to systemic toxicity, including central nervous system (CNS) depression and hepatic strain.

  • Particulate Aerosolization: Supplied as a dry powder, the primary operational risk during weighing and transfer is the generation of inhalable dust.

To mitigate these risks, we rely on the Occupational Safety and Health Administration (OSHA) Hierarchy of Controls. Engineering controls (such as fume hoods) serve as our primary defense, while PPE acts as the critical, final barrier[1].

Quantitative PPE Specifications

The following table outlines the mandatory PPE required for handling this compound, grounded in quantitative metrics and mechanistic rationale.

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile Gloves (Powder-free)Minimum thickness: 0.11 mm (4.3 mil)Prevents dermal absorption of pyridine-derivatives. Provides >480 min breakthrough time for aqueous solutions.
Eye Protection Safety GogglesANSI Z87.1+ (Impact & Splash)Complete orbital seal prevents amine hydrochloride dust from contacting ocular mucosa[2].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static buildup during powder transfer; protects against incidental dust settling on clothing[2].
Respiratory N95 or P100 Respirator95% to 99.97% filtration efficiencyRequired only if engineering controls (fume hood) fail or during bulk transfer of dry powder outside a controlled airflow environment.

Visualizing the Safety Protocol

The following diagram illustrates the logical progression of safety protocols required when handling this specific chemical agent.

Chemical_Handling_Workflow Hazard 1. Hazard Assessment Review SDS & Physical State PPE 2. PPE Donning Nitrile, Lab Coat, Z87+ Goggles Hazard->PPE Engineering 3. Engineering Controls Activate Fume Hood (100 fpm) PPE->Engineering Operation 4. Chemical Operation Weighing & Solubilization Engineering->Operation Decon 5. Decontamination Wipe Surfaces, Doff PPE Operation->Decon Disposal 6. Waste Disposal RCRA-Compliant Segregation Decon->Disposal

Standard Operating Procedure for Handling 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride.

Step-by-Step Operational Methodologies

Protocol A: Safe Weighing and Solubilization

Because this compound is frequently dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) for biological assays, the handling protocol must account for both the dry powder and the resulting solution.

  • Engineering Control Verification: Ensure the chemical fume hood is fully operational with a certified face velocity of 80–100 feet per minute (fpm).

  • PPE Donning: Put on a 100% cotton lab coat, ANSI Z87.1+ compliant safety goggles, and double-layer powder-free nitrile gloves[2].

  • Static Mitigation: Amine hydrochloride powders can hold static charges, leading to erratic weighing and aerosolization. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Transfer & Capping: Carefully transfer the required mass of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride. Cap the source bottle immediately after use to prevent ambient moisture absorption, which degrades the reagent.

  • Solubilization Caution: If utilizing DMSO as a solvent, be acutely aware that DMSO rapidly penetrates the skin and carries dissolved solutes directly into the bloodstream. If handling concentrated DMSO solutions of this compound, upgrade hand protection to butyl rubber gloves for prolonged exposure, or ensure immediate doffing and washing if a splash occurs on nitrile gloves.

Protocol B: EPA-Compliant Chemical Disposal

Improper disposal of chemical waste can result in serious environmental contamination and regulatory penalties[3]. Follow these steps to ensure Resource Conservation and Recovery Act (RCRA) compliance.

  • Waste Segregation: Do not mix this waste with strong oxidizing agents or strong bases. Mixing an amine hydrochloride with a strong base will deprotonate the salt, potentially releasing the free base, which possesses higher volatility and a different toxicity profile[4].

  • Containerization: Collect liquid waste in a chemically compatible High-Density Polyethylene (HDPE) container[5]. Ensure the container is free from damage and equipped with a leak-proof closure[3].

  • Labeling: Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name ("1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride") and the solvent used. Abbreviations or chemical formulas are strictly prohibited by EPA standards[4].

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Containers must remain closed at all times unless actively adding waste[5].

  • Final Disposal: Coordinate with your facility's Chemical Hygiene Officer (CHO) or a licensed waste broker for transfer to a certified Treatment, Storage, and Disposal Facility (TSDF)[6].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. Available at: [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PubMed Central. Available at:[Link]

  • North Carolina State University (NCSU) Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators and Disposal Guidelines." Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride
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1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride
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